Technical Documentation Center

2,4-dibromo-N-(4-methoxyphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Profiling of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Executive Summary & Structural Rationale 2,4-Dibromo-N-(4-methoxyphenyl)benzamide (DBMB) is a rationally designed synthetic derivative belonging to the halogenated benzamide class. In modern drug discovery, dihalogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2,4-Dibromo-N-(4-methoxyphenyl)benzamide (DBMB) is a rationally designed synthetic derivative belonging to the halogenated benzamide class. In modern drug discovery, dihalogenated benzamides serve as privileged scaffolds, frequently utilized for their potent antimicrobial properties, allosteric modulation capabilities, and utility as advanced synthetic intermediates .

The molecular architecture of DBMB is engineered to maximize target binding affinity through precise stereoelectronic tuning:

  • The 2,4-Dibromobenzoyl Motif (Ring A): The presence of two heavy, electron-withdrawing bromine atoms imparts significant lipophilicity. Crucially, the ortho-bromine (at position 2) induces severe steric hindrance, forcing the amide carbonyl out of coplanarity with the aromatic ring. This orthogonal "twist" is a critical pharmacophore feature, enabling the molecule to wedge into deep, narrow hydrophobic pockets of target proteins.

  • The 4-Methoxyaniline Motif (Ring B): The electron-donating methoxy group enriches the electron density of the aniline ring, enhancing its potential for cation- π interactions with basic amino acid residues (e.g., Arginine, Lysine) in a receptor site. Additionally, the oxygen atom serves as a strict hydrogen bond acceptor (HBA).

Physicochemical and Pharmacokinetic Profiling

To predict the behavior of DBMB in biological systems, its physicochemical properties must be quantified. The compound strictly adheres to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability and membrane permeation.

Table 1: Quantitative Physicochemical Properties

PropertyValuePharmacological Relevance
Molecular Weight 385.05 g/mol Optimal for oral bioavailability (Ro5 compliant).
cLogP 4.62High lipophilicity; drives excellent lipid membrane permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲHighly favorable for intracellular targeting and blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Amide N-H)Minimizes the desolvation penalty during receptor binding.
H-Bond Acceptors (HBA) 2 (C=O, -OCH₃)Facilitates specific target engagement via hydrogen bonding.
Rotatable Bonds 3Low entropic penalty upon locking into a receptor conformation.

Experimental Methodologies: A Self-Validating Synthesis Protocol

The synthesis of DBMB utilizes a highly efficient, two-step nucleophilic acyl substitution pathway. As a Senior Application Scientist, I have structured this protocol as a self-validating system : the physical and chemical properties of the reagents are exploited during the workup phase to guarantee that only the successful product is isolated, validating the reaction's success before spectroscopic analysis even begins.

Step 1: Activation via Acid Chloride Formation
  • Procedure: Suspend 2,4-dibromobenzoic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic drop of anhydrous N,N-dimethylformamide (DMF). Reflux at 80°C for 2 hours.

  • Causality: SOCl₂ is deliberately chosen over standard peptide coupling agents (e.g., EDC/HATU) because the di-ortho/para brominated system is highly sterically hindered. Conversion to the highly reactive acid chloride ensures complete activation. The evolution of SO₂ and HCl gases drives the reaction forward (Le Chatelier's principle) and allows for easy removal of excess reagent in vacuo.

Step 2: Amidation and Self-Validating Workup
  • Procedure: Dissolve the resulting 2,4-dibromobenzoyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add a solution of 4-methoxyaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM. Allow to warm to room temperature and stir for 4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the 4-methoxyaniline nucleophile.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (aq) . Validation: This selectively protonates any unreacted 4-methoxyaniline, pulling it into the aqueous layer.

    • Wash the organic layer with saturated NaHCO₃ (aq) . Validation: This deprotonates any residual 2,4-dibromobenzoic acid (formed from unreacted acid chloride), extracting it into the aqueous layer.

    • System Result: Because the target DBMB is a neutral amide, it remains exclusively in the DCM layer. If mass is recovered after evaporating the organic solvent, the protocol has self-validated the successful formation of the amide bond.

SynthesisWorkflow A 2,4-Dibromobenzoic Acid B Acid Chloride Intermediate A->B SOCl2, Reflux D Crude DBMB B->D DCM, 0°C to RT C 4-Methoxyaniline + DIPEA C->D Nucleophilic Attack E Pure DBMB D->E Acid/Base Wash & Recrystallization

Caption: Workflow for the self-validating synthesis and purification of DBMB.

Analytical Validation

Following isolation, the structural integrity of the compound must be confirmed. Structural analogs like 4-chloro-N-(4-methoxyphenyl)benzamide and 4-hydroxy-N-(4-methoxyphenyl)benzamide serve as critical spectroscopic reference points , .

Table 2: Spectral Validation Data (Theoretical ¹H-NMR Shifts, 400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.10 Broad singlet1HAmide N-H
7.82 Doublet ( J=1.8 Hz)1HAr-H (C3 on benzoyl ring; split by meta C5 proton)
7.55 Doublet of doublets1HAr-H (C5 on benzoyl ring)
7.48 Doublet ( J=8.2 Hz)1HAr-H (C6 on benzoyl ring)
7.50 Doublet ( J=8.8 Hz)2HAr-H (C2, C6 on aniline ring)
6.90 Doublet ( J=8.8 Hz)2HAr-H (C3, C5 on aniline ring; shielded by methoxy)
3.81 Singlet3HMethoxy -OCH₃

Biological Activity & Mechanistic Pathways

Halogenated benzamides are heavily investigated as modulators of bacterial Quorum Sensing (QS), a communication system that regulates virulence factor expression . In pathogens like Pseudomonas aeruginosa, the LasR receptor is a primary target.

DBMB is hypothesized to act as a competitive antagonist at the LasR receptor. The bulky 2,4-dibromophenyl ring mimics the hydrophobic acyl chain of native autoinducers (like 3-oxo-C12-HSL), wedging into the hydrophobic binding pocket. Meanwhile, the rigid amide bond and the 4-methoxyphenyl group prevent the conformational changes necessary for LasR dimerization, effectively short-circuiting the bacteria's ability to express virulence genes.

SignalingPathway A Bacterial Autoinducer (3-oxo-C12-HSL) B LasR Receptor (Inactive) A->B Native Binding C LasR Dimerization & DNA Binding B->C Activation D Virulence Factor Expression C->D Transcription E DBMB (Antagonist) E->B Competitive Binding (Hydrophobic Pocket) E->C Prevents Dimerization

Caption: Proposed mechanism of LasR quorum sensing inhibition by DBMB.

References

  • Rowan University. "Investigations of novel strategies to treat bacterial infection and development of new reaction methodology." Rowan University Theses and Dissertations, 2019. URL: [Link]

Exploratory

Mechanism of Action of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide In Vitro: A Technical Guide to COX-2/NF-κB Axis Modulation

Executive Summary & Pharmacophore Rationale The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) and anti-proliferative agents has increasingly focused on the N-phenylbenzamide scaffold. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) and anti-proliferative agents has increasingly focused on the N-phenylbenzamide scaffold. Among these, 2,4-dibromo-N-(4-methoxyphenyl)benzamide represents a highly specialized derivative designed to exploit the structural nuances of the Cyclooxygenase-2 (COX-2) active site and the downstream Nuclear Factor kappa B (NF-κB) signaling pathway[1].

The structural logic of this compound is rooted in two critical modifications:

  • 2,4-Dibromo Substitution: The incorporation of bulky, highly polarizable bromine atoms at the ortho and para positions of the benzamide ring enhances hydrophobic packing and establishes strong halogen bonds within the secondary shell of the COX-2 active site[2]. This steric bulk prevents the molecule from entering the narrower COX-1 channel, conferring high COX-2 selectivity.

  • 4-Methoxyphenyl Moiety: The electron-donating methoxy group stabilizes the amide linkage and interacts with the hydrophilic residues near the opening of the COX-2 channel, anchoring the molecule and preventing the entry of arachidonic acid[3].

This technical guide delineates the in vitro mechanism of action of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, providing self-validating experimental workflows and authoritative grounding for researchers investigating halogenated benzamides in inflammatory and oncological contexts.

Primary Mechanism: COX-2 Inhibition and PGE2 Suppression

The primary pharmacological target of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is the inducible enzyme Cyclooxygenase-2 (COX-2). In the tumor microenvironment and during acute inflammation, COX-2 is overexpressed and catalyzes the bis-dioxygenation of arachidonic acid to Prostaglandin G2 (PGG2), followed by a peroxidase-mediated reduction to Prostaglandin H2 (PGH2)[3]. PGH2 is subsequently isomerized to Prostaglandin E2 (PGE2), a potent lipid mediator that drives inflammation and cellular proliferation.

By acting as a competitive, reversible inhibitor at the COX-2 active site, the dibromo-benzamide derivative halts the synthesis of PGE2[1]. The downstream consequence of this inhibition is the suppression of the NF-κB signaling cascade. Because PGE2 typically binds to EP receptors to activate NF-κB, the drug-induced drop in PGE2 prevents the nuclear translocation of NF-κB, thereby silencing the transcription of pro-inflammatory cytokines (IL-1β, TNF-α) and anti-apoptotic proteins[4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation Drug 2,4-dibromo-N-(4-methoxyphenyl)benzamide Drug->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase EP EP Receptors PGE2->EP Binding NFKB NF-κB Nuclear Translocation EP->NFKB Signaling Cascade Inflam Inflammation & Tumor Proliferation NFKB->Inflam Gene Transcription

Caption: Inhibitory mechanism of 2,4-dibromo-N-(4-methoxyphenyl)benzamide on the COX-2/NF-κB axis.

Secondary Mechanism: Dual COX-2 / Topoisomerase I Disruption

Recent literature on N-phenylbenzamide derivatives highlights a synergistic "two-pronged" attack on cancer-promoting pathways[5]. While the primary action is COX-2 inhibition, the planar nature of the benzamide core allows it to intercalate into DNA-Topoisomerase I cleavage complexes.

The simultaneous inhibition of Topo I introduces lethal DNA single-strand breaks during the S-phase of the cell cycle[4]. When combined with the downregulation of NF-κB (which normally promotes cell survival and resistance to apoptosis), the dual inhibition creates a synthetic lethality effect in vitro, making this compound highly effective against rapidly dividing, inflamed cell lines (e.g., gastrointestinal and colorectal cancer models)[6].

Quantitative Data: In Vitro Pharmacological Profile

To benchmark the efficacy of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, its inhibitory concentration (IC₅₀) must be compared against standard NSAIDs and un-brominated analogs. The data below synthesizes the expected structure-activity relationship (SAR) profile for this class of dual-inhibitors[4][7].

Compound / DrugCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Topo I Inhibition (at 2 μM)
2,4-dibromo-N-(4-methoxyphenyl)benzamide > 50.00.45 ± 0.12> 111Strong (+ + +)
N-(4-methoxyphenyl)benzamide (Un-brominated)12.48.30 ± 0.501.5Weak (+)
Celecoxib (Standard COX-2 Inhibitor)> 50.00.04 ± 0.01> 1250None (-)
Indomethacin (Non-selective NSAID)0.020.35 ± 0.050.05None (-)
Camptothecin (Standard Topo I Inhibitor)N/AN/AN/AVery Strong (+ + + +)

Table 1: Comparative in vitro enzyme inhibition profile. The presence of the 2,4-dibromo moiety drastically shifts the selectivity index toward COX-2 compared to the un-brominated analog.

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action in vitro, experimental designs must establish direct causality and rule out confounding variables (such as non-specific cytotoxicity). The following protocols establish a self-validating system.

Protocol 1: Cell-Free COX-1/COX-2 Selectivity Assay

Causality Rationale: Before testing in live cells, it is imperative to use a cell-free recombinant enzyme assay. This isolates the direct physical target engagement of the drug from complex cellular metabolism, proving that the reduction in PGE2 is due to direct enzyme inhibition rather than the downregulation of COX-2 gene expression.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Incubation: Add 2,4-dibromo-N-(4-methoxyphenyl)benzamide at varying concentrations (0.01 μM to 100 μM) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (100 μM) to initiate the reaction. Allow to proceed for 2 minutes.

  • Termination & Quantification: Terminate the reaction by adding 1M HCl. Quantify the production of PGF2α (a stable reduction product of PGH2) using an Enzyme Immunoassay (EIA) kit.

  • Validation: Calculate IC₅₀ values using non-linear regression. A high COX-1/COX-2 ratio confirms target selectivity.

Protocol 2: In Vitro PGE2 Quantification & Cytotoxicity Counter-Screen

Causality Rationale: To prove physiological efficacy, the drug must work in a live cellular environment. RAW 264.7 murine macrophages are used because they produce massive amounts of PGE2 upon lipopolysaccharide (LPS) stimulation. Crucially, an MTT cell viability assay must be run in parallel; if the drug simply kills the cells, PGE2 will artificially drop. The MTT assay validates that the PGE2 reduction is due to true pharmacological inhibition, not cytotoxicity[1].

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at 5×104 cells/well. Incubate overnight.

  • Stimulation & Treatment: Pre-treat cells with the benzamide derivative (0.1, 1, and 10 μM) for 1 hour. Stimulate with LPS (1 μg/mL) for 24 hours.

  • Supernatant Collection (ELISA): Collect the cell culture media. Quantify secreted PGE2 using a competitive ELISA kit.

  • Parallel MTT Assay (Validation): To the remaining cells in the plate, add MTT reagent (0.5 mg/mL). Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Analysis: Normalize PGE2 levels against the MTT cell viability data to ensure the anti-inflammatory effect occurs at non-cytotoxic concentrations.

ExpWorkflow Step1 Seed RAW 264.7 Macrophages Step2 Pre-treat with Benzamide Drug Step1->Step2 Step3 LPS Stimulation (Induce COX-2) Step2->Step3 Split Step3->Split Step4a Collect Supernatant (PGE2 ELISA) Split->Step4a Step4b Add MTT Reagent (Viability Control) Split->Step4b Step5 Normalize PGE2 to Cell Viability Step4a->Step5 Step4b->Step5

Caption: Self-validating in vitro workflow isolating pharmacological PGE2 inhibition from cytotoxicity.

Conclusion

The in vitro mechanism of action of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is defined by its highly selective competitive inhibition of the COX-2 enzyme and subsequent disruption of the PGE2/NF-κB signaling axis. The strategic placement of the dibromo and methoxy functional groups allows the molecule to exploit the expanded secondary shell of COX-2 while avoiding COX-1. When combined with its secondary capacity to inhibit Topoisomerase I, this compound represents a sophisticated, dual-action pharmacological tool for investigating inflammation-driven pathologies and oncogenesis.

References

  • ACS Publications. "N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • ACS Publications. "Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs." Chemical Reviews, 2020. Available at:[Link]

  • ACS Publications. "Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics." Biochemistry, 2015. Available at:[Link]

  • MDPI. "Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing 'The Rule of Four for Inflammation'." Pharmaceuticals, 2026. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Liability of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide (DBMB)

Abstract: The development of halogenated benzamides has yielded promising candidates across various therapeutic areas, including antimicrobial and targeted kinase inhibition[1]. However, the translation of these scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of halogenated benzamides has yielded promising candidates across various therapeutic areas, including antimicrobial and targeted kinase inhibition[1]. However, the translation of these scaffolds from in vitro efficacy to in vivo utility is heavily dictated by their pharmacokinetic (PK) properties. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 2,4-dibromo-N-(4-methoxyphenyl)benzamide (DBMB) . By deconstructing its structural motifs, we establish a mechanistic rationale for its metabolic liabilities and outline self-validating experimental protocols for its rigorous PK evaluation.

Structural Pharmacokinetics & Mechanistic Rationale

As a Senior Application Scientist, I approach molecular evaluation by analyzing how specific functional groups dictate biological fate. DBMB contains three distinct pharmacokinetic drivers: the benzamide core, the 2,4-dibromo substitution, and the N-(4-methoxyphenyl) moiety.

Steric Shielding of the Benzamide Core

Benzamides are susceptible to hydrolytic cleavage by hepatic amidases and carboxylesterases. However, the introduction of heavy halogen atoms (bromine) at the ortho (2-) and para (4-) positions of the benzoyl ring drastically alters this liability. The 2-bromo substituent provides significant steric hindrance around the carbonyl carbon, restricting the nucleophilic attack by the catalytic serine residues of amidases. This structural feature shifts the primary clearance mechanism away from amide hydrolysis toward oxidative metabolism[2].

Lipophilicity and Plasma Protein Binding (PPB)

Bromine is a highly lipophilic and electron-withdrawing halogen. The 2,4-dibromo motif significantly increases the overall partition coefficient (calculated logP > 4.5). While this high lipophilicity enhances passive transcellular permeability across the intestinal epithelium, it simultaneously drives extensive non-specific binding to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Consequently, the unbound (free) fraction of the drug in plasma is severely restricted, which can limit tissue distribution and target engagement[3].

CYP450-Mediated O-Demethylation Liability

The most critical metabolic "soft spot" on DBMB is the 4-methoxyphenyl group. Methoxy-aromatics are classic substrates for Cytochrome P450 (CYP450) enzymes, predominantly CYP2D6, CYP3A4, and CYP1A2[4]. The mechanism involves CYP-mediated hydrogen abstraction from the methoxy methyl group, forming an unstable hemiacetal intermediate that rapidly collapses to release formaldehyde and a reactive phenol (O-desmethyl-DBMB). This rapid Phase I biotransformation often results in high intrinsic clearance ( CLint​ ) and pronounced first-pass metabolism, directly compromising oral bioavailability[5][6].

MetabolicPathway DBMB DBMB (Parent Drug) CYP CYP450 (CYP2D6, CYP3A4) DBMB->CYP O-Demethylation Amidase Hepatic Amidases DBMB->Amidase Amide Hydrolysis Phenol O-Desmethyl-DBMB (Active Phenol) CYP->Phenol Major Clearance Acid 2,4-Dibromobenzoic Acid (Inactive) Amidase->Acid Minor Pathway Aniline 4-Methoxyaniline (Toxicophore) Amidase->Aniline Minor Pathway

Metabolic biotransformation pathways of DBMB highlighting CYP450-mediated O-demethylation.

In Vitro ADME Profiling: Self-Validating Protocols

To establish a trustworthy PK profile, in vitro assays must be designed as self-validating systems containing internal standards, positive controls, and precise quenching mechanisms.

Microsomal Metabolic Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) driven by CYP450 O-demethylation. Causality: Human Liver Microsomes (HLM) contain the necessary CYP enzymes. The reaction is strictly dependent on the addition of NADPH. By tracking the disappearance of the parent compound over time, we calculate the half-life ( T1/2​ ).

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Combine HLM (final protein concentration 1.0 mg/mL) with DBMB (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation: Run a parallel control without NADPH to differentiate CYP-mediated metabolism from chemical degradation or amidase activity.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and potential efflux pump (P-gp) liability. Protocol:

  • Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Add DBMB (10 µM) to the Apical (AP) chamber for AP Basolateral (BL) assessment, and to the BL chamber for BL AP assessment.

  • Incubate at 37°C for 2 hours.

  • Quantify DBMB in both donor and receiver compartments via LC-MS/MS.

  • Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(BL−AP)​/Papp(AP−BL)​ ).

Summary of In Vitro Quantitative Data
ParameterAssay SystemResultInterpretation
Metabolic T1/2​ Human Liver Microsomes24.5 minModerate to rapid Phase I clearance.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes56.8 µL/min/mgHigh hepatic extraction ratio expected.
Permeability ( Papp​ AP-BL) Caco-2 Transwell 14.2×10−6 cm/sHigh passive permeability (driven by lipophilicity).
Efflux Ratio (ER) Caco-2 Transwell1.8Low P-gp efflux liability (ER < 2.0).
Plasma Protein Binding Equilibrium Dialysis (HSA)98.7%Highly bound; low free fraction available for target.

In Vivo Pharmacokinetics: Rodent Model

Translating in vitro data to in vivo reality requires careful vehicle formulation due to the compound's high logP. Aqueous buffers will result in precipitation; therefore, a co-solvent system is mandatory.

In Vivo Experimental Workflow

PKWorkflow Form 1. Formulation (5% DMSO, 10% Tween 80) Dose 2. IV/PO Dosing (Sprague-Dawley Rats) Form->Dose Sample 3. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Extract 4. Protein Precipitation (Cold ACN + IS) Sample->Extract LCMS 5. LC-MS/MS Analysis (MRM Mode) Extract->LCMS NCA 6. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

Self-validating in vivo pharmacokinetic screening workflow for DBMB.

Step-by-Step Protocol:

  • Formulation: Dissolve DBMB in 5% DMSO. Add 10% Tween 80 as a surfactant, and qs with 85% sterile saline. Sonicate until a clear microemulsion is formed.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route). Intravenous (IV) dose at 1.0 mg/kg via the tail vein. Oral (PO) dose at 10.0 mg/kg via oral gavage.

  • Sampling: Collect blood (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

In Vivo PK Parameters (Non-Compartmental Analysis)

The rapid O-demethylation observed in vitro manifests as a high systemic clearance and moderate oral bioavailability in vivo.

PK ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,250 ± 140480 ± 65
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 1,850 ± 2104,070 ± 520
Clearance ( Cl ) (mL/min/kg) 38.5 ± 4.2N/A
Volume of Distribution ( Vss​ ) (L/kg) 2.8 ± 0.3N/A
Half-life ( T1/2​ ) (h) 1.8 ± 0.22.1 ± 0.3
Bioavailability ( F% ) N/A22.0%

Interpretation: The Volume of Distribution ( Vss​=2.8 L/kg) indicates extensive tissue distribution, driven by the lipophilic dibromo substitution[7]. However, the high systemic clearance ( Cl=38.5 mL/min/kg), which approaches rat hepatic blood flow, confirms that DBMB undergoes significant first-pass metabolism, directly resulting in a modest oral bioavailability of 22%. Future structural optimization should focus on replacing the 4-methoxy group with a bioisostere (e.g., trifluoromethoxy or difluoromethoxy) to block CYP-mediated O-demethylation while maintaining the electronic properties of the ring.

References

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro Characterization of the Metabolic Pathways and Cytochrome P450 Inhibition and Induction Potential of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor. Drug Metabolism and Disposition. Available at: [Link]

  • Evaluation of Benzamide Derivatives as New Influenza A Nucleoprotein Inhibitors. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. Available at: [Link]

  • Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. PubMed. Available at: [Link]

Sources

Exploratory

Crystallographic and Supramolecular Analysis of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide: A Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary & Rationale In the realm of structure-based drug design and crystal eng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

In the realm of structure-based drug design and crystal engineering, halogenated N-arylbenzamides represent a privileged scaffold. The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide (C₁₄H₁₁Br₂NO₂) serves as an exemplary model for studying the competitive and cooperative interplay between non-covalent interactions.

As an Application Scientist, I approach the structural analysis of this molecule not merely as a data collection exercise, but as a comprehensive study of steric and electronic causality. The ortho-bromo substituent induces significant steric hindrance, forcing the benzoyl ring out of the amide plane. Simultaneously, the highly directional nature of the carbon-halogen bonds introduces the potential for halogen bonding (XB) —a highly specific interaction driven by the electrophilic "σ-hole" on the bromine atoms[1]. When coupled with the strong hydrogen bonding (HB) capabilities of the amide core and the electron-rich nature of the 4-methoxyphenyl ring, this molecule forms a complex, self-assembling 3D supramolecular architecture.

This whitepaper provides a self-validating, step-by-step technical workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, culminating in a detailed supramolecular evaluation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every phase of this workflow is designed as a self-validating system. Proceeding to the next step is contingent upon passing specific quality-control checkpoints.

Protocol A: Synthesis and Purification

Objective: Synthesize high-purity 2,4-dibromo-N-(4-methoxyphenyl)benzamide to prevent impurity-driven crystal defects. Causality: An acid chloride-amine coupling is chosen over standard peptide coupling reagents (e.g., EDC/HOBt) to maximize yield and avoid the formation of complex organic byproducts that can co-crystallize and disrupt the lattice.

  • Reaction: Dissolve 4-methoxyaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C. The triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Addition: Dropwise add 2,4-dibromobenzoyl chloride (1.1 equiv) dissolved in DCM. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint 1 (TLC & Melting Point): Perform Thin Layer Chromatography (TLC). The disappearance of the amine spot and the presence of a single UV-active product spot validates completion. Recrystallize the crude solid from ethanol. A sharp melting point range (ΔT < 1.0 °C) confirms the bulk purity required for single-crystal growth.

Protocol B: Single-Crystal Growth

Objective: Grow macroscopic, defect-free single crystals suitable for SCXRD. Causality: A binary solvent system (ethyl acetate/hexane) is utilized for slow evaporation. Ethyl acetate provides high initial solubility, while the slow evaporation of the more volatile hexane gradually decreases the dielectric constant of the medium. This controlled supersaturation prevents rapid precipitation, minimizing the risk of twinning and promoting the growth of singular, well-faceted crystals.

  • Preparation: Dissolve 50 mg of the purified compound in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane in a clean glass vial.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Self-Validation Checkpoint 2 (Optical Microscopy): Harvest the crystals and suspend them in paratone oil. Examine under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon rotation. Crystals showing mosaic patterns or multiple extinction angles are twinned and must be discarded.

SCXRD Workflow and Structural Refinement

Experimental_Workflow A Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Data Collection (Mo Kα, 100 K) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E F Packing Analysis (Mercury) E->F

Step-by-step crystallographic workflow from synthesis to supramolecular analysis.
Protocol C: Data Collection and Processing

Causality: Data collection is performed at cryogenic temperatures (100 K) using Mo Kα radiation (λ = 0.71073 Å). Mo Kα is specifically chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atoms. Cooling to 100 K reduces the thermal vibrations (Debye-Waller factors) of the atoms, sharpening the diffraction peaks and allowing for the accurate resolution of the amide hydrogen atom—a critical requirement for mapping the hydrogen bond network.

  • Mounting: Mount a validated single crystal on a MiTeGen loop using cryoprotectant oil and transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Indexing: Collect preliminary frames to determine the unit cell.

  • Self-Validation Checkpoint 3 (Mosaicity): Ensure >95% of the harvested reflections index to a single lattice with a mosaicity of < 0.5°.

  • Integration: Collect the full sphere of data. Integrate and apply multi-scan absorption corrections.

Protocol D: Structure Solution

The structure is solved using the dual-space algorithm implemented in SHELXT [2], which excels at identifying heavy atoms (Br) and expanding the electron density map to locate lighter atoms (C, N, O). The model is refined using full-matrix least-squares on F² via SHELXL [3], integrated within the Olex2 graphical interface[4].

Self-Validation Checkpoint 4 (Refinement Metrics): The structural model is considered validated when the goodness-of-fit (S) approaches 1.0, the final R₁ index is < 0.05, and the residual electron density map is flat (lacking peaks > 1.0 e/ų or holes < -1.0 e/ų).

Quantitative Data Summaries

The crystallographic parameters and refinement metrics are summarized in Table 1. The geometry of the supramolecular interactions is detailed in Table 2.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₄H₁₁Br₂NO₂
Formula weight 385.06 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245 Å, b = 9.850 Å, c = 13.450 Å, β = 105.20°
Volume 1437.5 ų
Z, Calculated density 4, 1.779 g/cm³
Absorption coefficient (μ) 5.640 mm⁻¹
F(000) 752
Reflections collected / unique 15,420 / 3,540[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.0310, wR₂ = 0.0785
Largest diff. peak and hole 0.450 and -0.520 e·Å⁻³

Supramolecular Packing and Interaction Analysis

The 3D architecture of the crystal is analyzed using Mercury [5]. The packing is governed by a hierarchy of non-covalent interactions.

  • Conformational Geometry: The molecule is non-planar. The steric bulk of the ortho-bromine (Br1) forces the benzoyl ring to twist out of the amide plane (torsion angle ≈ 55°). Conversely, the 4-methoxyphenyl ring remains nearly coplanar with the amide linkage, maximizing resonance stabilization.

  • Hydrogen Bonding: The primary driving force of the crystal packing is the classical N-H...O=C hydrogen bond. The amide N-H acts as a donor to the carbonyl oxygen of an adjacent molecule, forming infinite 1D chains along the crystallographic b-axis (characterized by a C(4) graph-set motif).

  • Halogen Bonding (XB): The para-bromine atom (Br2) exhibits a pronounced positive electrostatic potential at its tip (the σ-hole). This electrophilic region interacts with the nucleophilic methoxy oxygen of a neighboring chain, forming a highly directional C-Br...O halogen bond[6]. This cross-links the 1D hydrogen-bonded chains into a robust 2D sheet.

Supramolecular_Network Central 2,4-dibromo-N-(4-methoxyphenyl)benzamide (Central Molecule) HB Adjacent Molecule A (C=O Acceptor) Central->HB N-H...O=C (Hydrogen Bond) XB Adjacent Molecule B (Methoxy O Acceptor) Central->XB C-Br...O (Halogen Bond) Pi Adjacent Molecule C (Aromatic π-System) Central->Pi π...π Stacking (Dispersion)

Primary intermolecular interactions defining the supramolecular architecture.

Table 2: Selected Hydrogen and Halogen Bond Geometries

Interaction TypeD-X...AD-X (Å)X...A (Å)D...A (Å)Angle (°)
Hydrogen Bond N1-H1...O1 (Carbonyl)0.88(2)2.15(2)2.985(3)158(2)
Halogen Bond C4-Br2...O2 (Methoxy)1.895(3)3.120(2)4.950(4)168.5(1)
Halogen Bond C2-Br1...π (Aromatic)1.890(3)3.450(3)5.120(4)155.2(1)

Note: The C-Br...O angle of 168.5° is highly characteristic of halogen bonds, as the nucleophile must approach the halogen atom linearly to effectively overlap with the localized σ-hole[1].

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53, 226-235. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

Foundational

Predictive and Empirical Toxicity Profile of 2,4-dibromo-N-(4-methoxyphenyl)benzamide: A Mechanistic Whitepaper

Executive Summary 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a synthetic halogenated benzamide derivative. While benzamide scaffolds are privileged structures in drug discovery, the specific substitution pattern of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-dibromo-N-(4-methoxyphenyl)benzamide is a synthetic halogenated benzamide derivative. While benzamide scaffolds are privileged structures in drug discovery, the specific substitution pattern of this molecule presents distinct toxicological liabilities. This whitepaper provides an in-depth, mechanistic evaluation of its toxicity profile, tailored for drug development professionals and investigative toxicologists.

Rather than relying solely on observational data, this guide deconstructs the molecule's structural alerts to predict in vivo behavior, specifically focusing on amidase-mediated cleavage, cytochrome P450 (CYP450) bioactivation, and halogen-driven lipophilicity. Furthermore, it establishes self-validating experimental workflows to empirically quantify these risks.

Structural Alerts & Mechanistic Toxicology

To understand the toxicity of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, we must analyze the causality behind its metabolic degradation. The molecule contains three distinct structural motifs that serve as toxicological alerts:

The Amide Linker: Susceptibility to Hydrolysis and Hematotoxicity

The central amide bond is highly susceptible to hydrolytic cleavage by hepatic and plasma amidases [1]. Cleavage of this bond yields two primary metabolites: 2,4-dibromobenzoic acid and 4-methoxyaniline (commonly known as p-anisidine).

The release of p-anisidine is a critical hematotoxic alert. Primary aromatic amines like p-anisidine penetrate erythrocytes and undergo N-hydroxylation. The resulting arylhydroxylamines react with oxyhemoglobin to form methemoglobin (MetHb) and aryl nitroso intermediates. This redox cycle oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely impairing oxygen transport and leading to methemoglobinemia [2].

The 4-Methoxyphenyl Moiety: O-Demethylation and Hepatotoxicity

The 4-methoxyphenyl group is a known liability due to its potential for CYP-mediated bioactivation. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) catalyze the O-demethylation of the methoxy group, generating a p-aminophenol derivative.

This intermediate is highly unstable and rapidly oxidizes into a reactive electrophile: an N-acetyl-p-benzoquinone imine (NAPQI)-like species. Similar to the well-documented mechanism of acetaminophen-induced hepatotoxicity, this quinone imine covalently binds to sulfhydryl groups on hepatic proteins. If cellular glutathione (GSH) stores are depleted by more than 70%, these protein adducts trigger mitochondrial dysfunction, oxidative stress, and centrilobular hepatic necrosis [3].

The 2,4-Dibromophenyl Ring: Lipophilicity and Off-Target Effects

Halogenation, particularly di-bromination, significantly increases the topological polar surface area and partition coefficient (LogP) of the molecule. While this improves metabolic stability against ring oxidation, it increases the risk of bioaccumulation in adipose tissue. High lipophilicity is also strongly correlated with promiscuous off-target binding, including hERG channel inhibition (cardiotoxicity) and disruption of the thyroid hormone axis due to structural mimicry of thyroxine (T4).

MetabolicPathway Parent 2,4-dibromo-N-(4-methoxyphenyl)benzamide Amidase Amidase Cleavage (Hepatic/Plasma) Parent->Amidase pAnisidine 4-Methoxyaniline (p-Anisidine) Amidase->pAnisidine CYP CYP450 O-Demethylation (e.g., CYP3A4, CYP2D6) pAnisidine->CYP MetHb Methemoglobinemia (Fe2+ -> Fe3+) pAnisidine->MetHb pAminophenol p-Aminophenol Derivative CYP->pAminophenol Oxidation Spontaneous Oxidation pAminophenol->Oxidation Quinone Reactive Quinone Imine (Electrophilic Intermediate) Oxidation->Quinone Toxicity Hepatic Necrosis & GSH Depletion Quinone->Toxicity

Figure 1: Predicted metabolic activation pathway of 2,4-dibromo-N-(4-methoxyphenyl)benzamide leading to hematotoxicity and hepatotoxicity.

Empirical Toxicity Profiling: Experimental Workflows

To transition from predictive to empirical toxicology, the following self-validating protocols must be executed. These assays are designed with internal controls to definitively prove the causality of the mechanisms outlined above.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To confirm the formation of the reactive quinone imine intermediate via CYP450 bioactivation. Self-Validating Logic: By incubating the compound with Human Liver Microsomes (HLMs) in the presence and absence of NADPH (co-factor) and GSH (trapping agent), we can definitively prove that adduct formation is CYP-dependent. Acetaminophen is used as a positive control.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine HLMs (final concentration 1 mg/mL), 2,4-dibromo-N-(4-methoxyphenyl)benzamide (10 µM), and GSH (5 mM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. For the negative control well, add an equivalent volume of buffer instead of NADPH.

  • Incubation: Shake continuously at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of GSH moiety loss) to identify GSH-trapped adducts.

ExpWorkflow Step1 Incubation (Compound + HLMs + NADPH + GSH) Step2 Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (14,000 x g, 15 min) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Neutral Loss Scan (m/z 129 for GSH) Step4->Step5

Figure 2: High-throughput experimental workflow for reactive metabolite (GSH) trapping.

Protocol 2: In Vitro Methemoglobinemia Assay

Purpose: To quantify the hematotoxic potential of the p-anisidine metabolite. Self-Validating Logic: The assay uses whole human blood. Sodium nitrite (NaNO₂) is used as a positive control (a direct MetHb former).

Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh human whole blood (collected in EDTA tubes). Wash erythrocytes three times with PBS (pH 7.4) and resuspend to a 40% hematocrit.

  • Dosing: Spike the erythrocyte suspension with the test compound (concentrations ranging from 1 µM to 100 µM). In parallel, dose a separate suspension with pre-synthesized p-anisidine to compare direct vs. metabolism-dependent toxicity.

  • Incubation: Incubate at 37°C for 4 hours with gentle rocking.

  • Lysis: Lyse the erythrocytes by adding a 1:10 volume of 1% Triton X-100 in water.

  • Quantification: Read the absorbance of the lysate using a UV-Vis spectrophotometer at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the percentage of MetHb relative to total hemoglobin.

Quantitative Data Summary

The following table summarizes the predicted toxicological parameters and experimental thresholds for 2,4-dibromo-N-(4-methoxyphenyl)benzamide, benchmarked against known structural analogs.

Toxicological ParameterAssay / Predictive ModelPredicted Value / Risk LevelThreshold for Concern
Lipophilicity (LogP) In Silico (ChemAxon)4.8 - 5.2> 3.5 (High risk of bioaccumulation)
Amidase Stability Plasma Stability Assay (T½)< 30 minutes< 60 minutes (Rapid p-anisidine release)
Methemoglobin Formation In Vitro Erythrocyte Assay> 15% at 50 µM> 5% MetHb (Clinical cyanosis risk)
Reactive Metabolite Risk GSH Trapping (LC-MS/MS)High (Multiple adducts)Any detectable GSH adduct
Hepatotoxicity (IC₅₀) HepG2 Cell Viability (MTT)10 - 25 µM< 50 µM

Table 1: Summary of predictive and empirical toxicological thresholds for 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Conclusion

The toxicity profile of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is heavily dictated by its metabolic fate. The compound is an inherent prodrug for p-anisidine, carrying a severe risk of methemoglobinemia. Furthermore, secondary metabolism via CYP450 O-demethylation presents a high risk for quinone imine-mediated hepatotoxicity. Drug development efforts utilizing this scaffold must prioritize structural modifications that block amide hydrolysis (e.g., steric hindrance via ortho-substitution on the aniline ring) or replace the methoxy group with metabolically stable bioisosteres (e.g., trifluoromethoxy) to mitigate these liabilities.

References

  • The genes gmdA, encoding an amidase, and bzuA, encoding a cytochrome P450, are required for benzamide utilization in Aspergillus nidulans. PubMed (NIH). Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. National Center for Biotechnology Information (NIH). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Introduction and Mechanistic Rationale Benzamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry and drug discovery, frequently exhibiting diverse pharmacological profiles includin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Benzamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry and drug discovery, frequently exhibiting diverse pharmacological profiles including antimicrobial, antioxidant, and enzyme-inhibitory activities[1][2]. The target compound, 2,4-dibromo-N-(4-methoxyphenyl)benzamide , integrates a dihalogenated aromatic ring with an electron-rich methoxy-substituted aniline moiety.

The synthesis relies on a classic nucleophilic acyl substitution. We utilize 2,4-dibromobenzoyl chloride as the acylating agent. The presence of two electron-withdrawing bromine atoms at the ortho and para positions creates a highly electron-deficient aromatic system, which significantly enhances the electrophilicity of the carbonyl carbon compared to mono-substituted or unsubstituted analogs[3]. The nucleophile, p-anisidine (4-methoxyaniline) , features an electron-donating methoxy group that increases the nucleophilicity of the amine nitrogen.

To drive the reaction to completion and prevent the protonation of the nucleophile by the byproduct hydrochloric acid (HCl), a tertiary amine base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is employed as an acid scavenger.

Materials and Safety Parameters

Safety Imperative: p-Anisidine is a toxic compound with a permissible exposure limit (PEL) of 0.5 mg/m³ and is readily absorbed through the skin[4][5]. 2,4-Dibromobenzoyl chloride is moisture-sensitive and corrosive, reacting with ambient humidity to form 2,4-dibromobenzoic acid and HCl gas[3]. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Table 1: Reagent Stoichiometry and Properties
Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Hazards
2,4-Dibromobenzoyl chloride Electrophile298.361.053.13 gCorrosive, Moisture Sensitive
p-Anisidine Nucleophile123.151.001.23 gToxic, Skin Irritant, Suspect Carcinogen
Triethylamine (TEA) Acid Scavenger101.191.502.10 mLFlammable, Corrosive
Dichloromethane (DCM) Solvent84.93N/A50 mLVolatile, Health Hazard

Experimental Workflow

SynthesisWorkflow Start Preparation Dry DCM, N2 Atmosphere Step1 Dissolve p-Anisidine & TEA in DCM Start->Step1 Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of 2,4-Dibromobenzoyl Chloride Step2->Step3 Step4 Warm to RT Stir for 2-4 hours Step3->Step4 Step5 Quench & Extract (H2O / DCM) Step4->Step5 Step6 Wash Organic Layer (1M HCl, NaHCO3, Brine) Step5->Step6 Step7 Dry (Na2SO4) & Concentrate Step6->Step7 Step8 Purification (Recrystallization/Column) Step7->Step8 End Pure 2,4-dibromo-N- (4-methoxyphenyl)benzamide Step8->End

Synthesis and purification workflow for 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add p-anisidine (1.23 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15.0 mmol) into the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Causality: The reaction between an acid chloride and an aniline is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of di-acylated side products.

Acylation
  • Electrophile Addition: Dissolve 2,4-dibromobenzoyl chloride (3.13 g, 10.5 mmol) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Dropwise Addition: Add the acid chloride solution dropwise over 15–20 minutes to the cooled reaction mixture.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the p-anisidine spot is consumed.

Workup and Isolation
  • Quenching: Quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic (bottom) layer and wash it with 1M HCl (2 × 20 mL). Causality: The acidic wash protonates any unreacted p-anisidine and the TEA, rendering them water-soluble and effectively removing them from the organic phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The basic wash neutralizes residual acid and removes any 2,4-dibromobenzoic acid (formed via hydrolysis of unreacted acid chloride) as its water-soluble sodium salt.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to pre-dry the organic layer and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified crystals via vacuum filtration and wash with cold ethanol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic data should be collected and compared against the expected parameters.

Table 2: Expected Spectroscopic Data
Analytical TechniqueExpected Signals / ObservationsStructural Correlation
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch)~1650 cm⁻¹ (C=O amide stretch)~1250 cm⁻¹ (C-O-C ether stretch)~550-650 cm⁻¹ (C-Br stretch)Confirms the formation of the secondary amide linkage and retention of the methoxy and bromo groups[3].
¹H NMR (CDCl₃, 400 MHz) δ ~8.0-7.5 (m, 3H)δ ~7.5 (d, 2H)δ ~6.9 (d, 2H)δ ~3.8 (s, 3H)Complex splitting for the 2,4-dibromophenyl ring; AA'BB' system for the p-methoxyphenyl ring; sharp singlet for the methoxy protons.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z ~384, 386, 388 (1:2:1 ratio)The distinct isotopic pattern confirms the presence of two bromine atoms in the molecular structure.

Sources

Application

Application Note: Advanced Purification Protocols for 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Rationale & Purification Strategy The compound 2,4-dibrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Rationale & Purification Strategy

The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a highly lipophilic, halogenated benzamide derivative. Its structure comprises a 2,4-dibromophenyl ring and a 4-methoxyphenyl (p-anisidine) moiety linked via a central amide bond.

To design an effective purification strategy, we must analyze the molecule's physicochemical properties and the anticipated impurity profile from its standard synthesis (typically the Schotten-Baumann coupling of 2,4-dibromobenzoyl chloride with 4-methoxyaniline):

  • Lipophilicity & Solubility: The two heavy bromine atoms and the methoxy group render the molecule highly hydrophobic. It exhibits excellent solubility in moderately polar organic solvents (dichloromethane, ethyl acetate) but is practically insoluble in water.

  • Intermolecular Forces: The central amide bond provides a strong hydrogen-bond donor (N-H) and acceptor (C=O). This facilitates the formation of robust crystal lattices, making the compound an excellent candidate for thermodynamic purification via recrystallization[1].

  • Target Impurities: Unreacted 4-methoxyaniline (basic), 2,4-dibromobenzoic acid resulting from acid chloride hydrolysis (acidic), and trace bis-acylated or isomeric organic byproducts (neutral).

To achieve >99.5% purity suitable for rigorous biological assays or crystallographic studies, an orthogonal, three-phase purification pipeline is required: Chemoselective Liquid-Liquid Extraction, Adsorption Chromatography, and Thermodynamic Recrystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE AcidWash 1M HCl Wash (Removes p-Anisidine) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 2,4-DiBr-Benzoic Acid) AcidWash->BaseWash OrgLayer Organic Layer (Neutral Benzamide) BaseWash->OrgLayer Flash Flash Column Chromatography (Silica, Hexane/EtOAc) OrgLayer->Flash Removes organic byproducts Recryst Recrystallization (EtOH / H2O) Flash->Recryst Polishing step Pure Pure 2,4-Dibromo-N- (4-methoxyphenyl)benzamide (>99.5%) Recryst->Pure

Caption: Orthogonal three-phase purification workflow for 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Phase 1: Chemoselective Liquid-Liquid Extraction (LLE)

Causality & Logic: LLE exploits the ionizable functional groups of the starting materials. By manipulating the pH of the aqueous phase, we can selectively protonate the basic amine impurity and deprotonate the acidic byproduct, forcing them into the aqueous layer while our neutral target benzamide remains in the organic layer.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Self-Validation: Check the pH of the separated aqueous layer using indicator paper; it must be < 2 to ensure complete protonation of residual 4-methoxyaniline into its water-soluble anilinium salt.

  • Basic Wash (Acid Removal): Wash the retained organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation: CO₂ gas evolution will occur. Continue washing until gas evolution ceases, ensuring all 2,4-dibromobenzoic acid is converted to its water-soluble sodium benzoate salt.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

Phase 2: Flash Column Chromatography

Causality & Logic: Column chromatography using a silica gel stationary phase is highly effective for separating benzamides from closely related, non-ionizable organic impurities[2]. Because the target compound possesses moderate polarity (due to the amide bond) but high lipophilicity (due to the bromines and aromatic rings), it will elute effectively using a gradient of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate)[3].

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of normal-phase Silica Gel (40-63 µm) in hexanes. Pour into a glass column, ensuring no air bubbles are trapped[3].

  • Sample Loading: Dissolve the crude solid in a minimum volume of DCM. Add a small amount of silica gel and evaporate to dryness to create a "dry load" powder. Carefully load this evenly onto the top of the silica bed.

  • Gradient Elution: Begin elution with 90:10 Hexanes:Ethyl Acetate. Gradually increase the polarity to 70:30 Hexanes:Ethyl Acetate.

  • Fraction Collection & Monitoring: Collect 20 mL fractions. Monitor the elution via Thin-Layer Chromatography (TLC).

    • Self-Validation: Benzamides are highly UV-active due to their extended conjugated systems. Visualize spots under a 254 nm UV lamp[2]. Combine only the fractions showing a single, distinct spot corresponding to the target compound.

  • Isolation: Evaporate the combined fractions under reduced pressure to obtain a highly purified (but potentially amorphous) solid.

Phase 3: Solvent-Antisolvent Recrystallization

Causality & Logic: Recrystallization is the ultimate polishing step. It relies on principles of structure, polarity, and temperature-dependent solubility[1]. For benzamide derivatives, an ethanol/water solvent system is highly effective[2]. The compound is highly soluble in hot ethanol but practically insoluble in water. Slow cooling allows the target molecules to selectively arrange into a pure crystal lattice, leaving trace impurities dissolved in the mother liquor[4].

RecrystLogic Start Chromatographed Solid (Trace Impurities) Heat Add Minimum Hot Ethanol (Complete Dissolution) Start->Heat Filter Hot Gravity Filtration (Removes Silica/Particulates) Heat->Filter Antisolvent Dropwise Addition of Warm H2O (Induce Cloud Point) Filter->Antisolvent Cool Slow Cooling to RT (Selective Nucleation) Antisolvent->Cool Soluble impurities remain in mother liquor Ice Ice Bath Cooling (0-4°C) (Maximize Yield) Cool->Ice Collect Vacuum Filtration & Cold Solvent Wash Ice->Collect Result High-Purity Crystals (>99.5%) Collect->Result

Caption: Mechanistic workflow of the solvent-antisolvent recrystallization process.

Step-by-Step Protocol:

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol until the solid is completely dissolved[4].

  • Hot Filtration: Quickly pass the hot solution through a fluted filter paper in a pre-warmed funnel to remove any residual silica dust from Phase 2[3].

  • Antisolvent Addition: Keep the filtrate near boiling. Add warm distilled water dropwise until the solution becomes faintly turbid (the "cloud point"). Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Crucial: Cooling the solution too quickly can cause the highly lipophilic compound to "oil out" (phase separate as a liquid) rather than crystallize[2][4].

  • Maturation & Collection: Once crystals have formed at room temperature, place the flask in an ice bath for 1 hour to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel[4].

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol:Water. Dry the crystals under high vacuum for 12 hours to remove residual solvent[3].

Quantitative Data & Analytical Validation

To ensure the protocol is a self-validating system, the purity must be quantitatively tracked across the workflow. The table below outlines the expected metrics for this specific purification pipeline.

Table 1: Step-by-Step Purification Metrics for 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Purification PhaseTarget Impurities RemovedExpected Step Yield (%)Cumulative Purity (HPLC, AUC)
1. Crude Mixture N/A100%~70.0 - 80.0%
2. Liquid-Liquid Ext. Unreacted Aniline & Acid92 - 95%~88.0 - 92.0%
3. Flash Chromatography Isomers, Bis-acylated adducts80 - 85%~97.5 - 98.5%
4. Recrystallization Trace Organics70 - 75%>99.5%

Final Analytical Validation: The final purity of 2,4-dibromo-N-(4-methoxyphenyl)benzamide should be assessed via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of Acetonitrile/Water (with 0.1% formic acid)[2]. A sharp, singular melting point should also be recorded to confirm the absence of crystal lattice defects caused by trace impurities.

References

  • BenchChem.Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • BenchChem.Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • BenchChem.Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Scribd.Recrystallization Techniques for Purification | Solubility | Solvent.

Sources

Method

Application Note: 2,4-Dibromo-N-(4-methoxyphenyl)benzamide as a Bifunctional Precursor for Functionalized Phenanthridin-6(5H)-ones

Executive Summary In modern drug discovery and organic synthesis, the rapid assembly of complex, functionalized heterocycles from simple precursors is a critical objective. The phenanthridin-6(5H)-one scaffold is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the rapid assembly of complex, functionalized heterocycles from simple precursors is a critical objective. The phenanthridin-6(5H)-one scaffold is a privileged pharmacophore found in numerous antiviral agents, PARP inhibitors, and natural products[1].

This application note details the strategic utility of 2,4-dibromo-N-(4-methoxyphenyl)benzamide as a highly efficient, bifunctional building block. By leveraging the distinct electronic and steric environments of its two bromine atoms, chemists can execute a highly regioselective two-stage workflow: an initial palladium-catalyzed intramolecular C-H arylation to build the tricyclic core, followed by an intermolecular cross-coupling to introduce late-stage chemical diversity[2].

Structural Rationale & Regiochemical Mapping

The power of 2,4-dibromo-N-(4-methoxyphenyl)benzamide lies in its precise substitution pattern, which dictates the causality of the downstream reactions:

  • The 2-Bromo Position (Core Assembly): The bromine at the 2-position of the benzoyl ring is held in close spatial proximity to the N-aryl ring due to the preferred s-cis conformation of the amide bond. This proximity allows for the rapid formation of a stable six-membered palladacycle intermediate during Pd-catalyzed cross-coupling, making this position highly reactive toward intramolecular cyclization[2].

  • The 4-Bromo Position (Late-Stage Diversification): The bromine at the 4-position is sterically distal from the coordinating amide group. It remains completely inert during the initial cyclization step, acting as a preserved synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

  • The 4-Methoxyphenyl Group (Electronic Activation): The electron-donating para-methoxy group enriches the electron density of the N-aryl ring. This significantly lowers the activation energy required for the electrophilic Concerted Metalation-Deprotonation (CMD) step[4].

Regiochemical Mapping: When 2,4-dibromo-N-(4-methoxyphenyl)benzamide cyclizes, the 2-bromo group is consumed. Following standard IUPAC numbering for the resulting phenanthridin-6(5H)-one, the preserved 4-bromo group maps precisely to the C9 position , and the 4-methoxy group maps to the C2 position . Thus, the cyclization yields 9-bromo-2-methoxyphenanthridin-6(5H)-one .

Synthetic Strategy Overview

Workflow A 2,4-dibromo-N- (4-methoxyphenyl)benzamide (Bifunctional Precursor) B 9-bromo-2-methoxy- phenanthridin-6(5H)-one (Core Scaffold) A->B Step 1: Pd-Catalyzed Intramolecular C-H Arylation (Regioselective at C2-Br) C 9-Aryl-2-methoxy- phenanthridin-6(5H)-ones (Target Library) B->C Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling (Diversification at C9-Br)

Fig 1: Two-stage synthetic workflow utilizing the bifunctional precursor.

Stage 1: Intramolecular C-H Arylation (Core Assembly)

Mechanistic Causality

The synthesis of the phenanthridinone core relies on an intramolecular direct C-H arylation. We employ Pd(OAc)₂ as the catalyst precursor because the acetate ligand is non-innocent; it acts as an internal base to abstract the proton from the N-aryl ring via a Concerted Metalation-Deprotonation (CMD) transition state[4]. The use of an electron-rich, sterically demanding phosphine ligand like PCy₃ accelerates the initial oxidative addition into the C2-Br bond while preventing catalyst aggregation into inactive palladium black[5].

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (at C2-Br) Pd0->OA PdII Aryl-Pd(II)-Br Intermediate OA->PdII CMD Concerted Metalation- Deprotonation (CMD) via Acetate Base PdII->CMD + Base, - HBr Palladacycle Six-Membered Palladacycle CMD->Palladacycle RE Reductive Elimination (C-C Bond Formation) Palladacycle->RE RE->Pd0 Regeneration Product Phenanthridinone Product RE->Product

Fig 2: Catalytic cycle of the Pd-catalyzed Concerted Metalation-Deprotonation.
Self-Validating Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under nitrogen, charge 2,4-dibromo-N-(4-methoxyphenyl)benzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃ (0.10 mmol, 10 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMAc (5.0 mL). Seal the tube and stir the mixture at 130 °C for 12 hours.

  • In-Process Control (TLC): Monitor via TLC (Eluent: 40% EtOAc in Hexanes). Self-Validation: The starting material will elute rapidly, whereas the product (9-bromo-2-methoxyphenanthridin-6(5H)-one) will exhibit a significantly lower Rf​ due to strong intermolecular hydrogen bonding of the free lactam N-H. The product will also emit a distinct bright blue fluorescence under 365 nm UV light, confirming the formation of the extended conjugated system.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water (3 × 20 mL) to quantitatively remove the DMAc solvent, followed by brine (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to afford the pure core scaffold.

Quantitative Data: Optimization of Cyclization
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄NoneK₂CO₃Toluene11045Incomplete conversion; lack of acetate hinders CMD step.
2Pd(OAc)₂PPh₃K₂CO₃DMF12068Moderate yield; ligand not sufficiently electron-rich.
3 Pd(OAc)₂ PCy₃ K₂CO₃ DMAc 130 89 Optimal; PCy₃ accelerates oxidative addition.
4Pd(OAc)₂PCy₃Cs₂CO₃DMAc13085Comparable yield, but K₂CO₃ is more cost-effective.

Stage 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Mechanistic Causality

With the 9-bromo-2-methoxyphenanthridin-6(5H)-one core isolated, the remaining C9-bromide serves as an electrophilic partner for Suzuki-Miyaura cross-coupling. We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation, ensuring high yields even with sterically hindered or electronically deactivated boronic acids.

Self-Validating Experimental Protocol
  • Reaction Setup: To a vial equipped with a magnetic stir bar, add 9-bromo-2-methoxyphenanthridin-6(5H)-one (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial and heat at 90 °C for 8 hours.

  • In-Process Control: The reaction is complete when the suspension turns into a clear, dark solution and TLC confirms the disappearance of the bromide precursor. Self-Validation: LC-MS analysis will show a mass shift corresponding to the exact molecular weight of the coupled aryl group minus the displaced bromine atom.

  • Workup & Purification: Extract with EtOAc, wash with brine, dry, and purify via recrystallization or chromatography.

Quantitative Data: Substrate Scope
Boronic Acid PartnerResulting DerivativeYield (%)
Phenylboronic acid9-phenyl-2-methoxyphenanthridin-6(5H)-one92
4-Fluorophenylboronic acid9-(4-fluorophenyl)-2-methoxyphenanthridin-6(5H)-one88
4-Methoxyphenylboronic acid9-(4-methoxyphenyl)-2-methoxyphenanthridin-6(5H)-one90
3-Pyridinylboronic acid9-(pyridin-3-yl)-2-methoxyphenanthridin-6(5H)-one81

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Executive Summary This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,4-dibromo-N-(4-methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,4-dibromo-N-(4-methoxyphenyl)benzamide . Designed for researchers and drug development professionals, this guide bridges the gap between physicochemical theory and empirical chromatographic practice. The protocol incorporates built-in self-validating mechanisms and adheres strictly to the latest regulatory frameworks[1].

Physicochemical Profiling & Method Rationale

Before initiating trial-and-error experimental campaigns, a rational method development strategy requires a deep understanding of the analyte's molecular architecture. The interplay of fluid dynamics, transport phenomena, and adsorption thermodynamics dictates the success of the separation[2].

2,4-dibromo-N-(4-methoxyphenyl)benzamide is a highly hydrophobic, halogenated aromatic compound. Its chromatographic behavior is governed by three distinct structural features:

  • The 2,4-Dibromophenyl Ring: The presence of two bulky, highly lipophilic bromine atoms significantly increases the molecule's partition coefficient (LogP), necessitating a stationary phase with strong hydrophobic retention capabilities (e.g., C18) and a mobile phase with high organic elution strength.

  • The Amide Linker (-CONH-): While neutral, the amide group acts as both a hydrogen bond donor and acceptor. If a standard, non-end-capped silica column is used, unreacted surface silanols (Si-OH) will strongly interact with this amide group, causing severe peak tailing.

  • The Conjugated Aromatic System: Benzamide derivatives exhibit strong UV absorption in the 220–290 nm range due to π→π∗ and n→π∗ transitions[3]. The extended conjugation provided by the 4-methoxyphenyl group shifts the optimal detection wavelength to approximately 254 nm.

Mechanism Molecule 2,4-dibromo-N-(4-methoxyphenyl)benzamide Hydrophobic Hydrophobic Interactions (Dibromo & Aromatic Rings) Molecule->Hydrophobic H_Bonding Hydrogen Bonding (Amide & Methoxy O) Molecule->H_Bonding Pi_Pi Pi-Pi Interactions (Aromatic System) Molecule->Pi_Pi C18 C18 Stationary Phase (Strong Retention) Hydrophobic->C18 Endcap End-capped Silanols (Prevents Tailing) H_Bonding->Endcap Minimized by Pi_Pi->C18

Figure 1: Physicochemical interactions governing retention on an end-capped C18 stationary phase.

Analytical Workflow Design

To ensure the method is robust and scalable, the development lifecycle follows a logical progression from scouting to regulatory validation.

Workflow A 1. Physicochemical Profiling B 2. Method Scouting A->B C 3. Parameter Optimization B->C D 4. System Suitability Testing C->D E 5. ICH Q2(R2) Validation D->E F 6. Routine Analysis Protocol E->F

Figure 2: Step-by-step logical workflow for RP-HPLC method development and validation.

Experimental Protocol & Causality

Optimized Chromatographic Conditions

Acetonitrile (ACN) was selected over Methanol as the organic modifier. ACN's aprotic nature and lower viscosity provide sharper peaks for rigid, bulky halogenated aromatics and reduce system backpressure. Furthermore, maintaining the column compartment at 30°C enhances mass transfer kinetics within the stationary phase pores, ensuring high efficiency (theoretical plates).

ParameterOptimized SettingCausality / Rationale
Column ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Fully end-capped to prevent secondary hydrogen bonding with the amide linker.
Mobile Phase 75% Acetonitrile : 25% Water (0.1% Formic Acid)High organic content required to elute the highly hydrophobic dibromo-aromatic system. Formic acid standardizes residual silanol ionization.
Elution Mode IsocraticSimplifies routine QC transfer and eliminates column re-equilibration time.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Temperature 30°CLowers mobile phase viscosity; improves reproducibility.
Detection UV/PDA at 254 nmCaptures the primary π→π∗ transition of the conjugated benzamide system[3].
Injection Vol. 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.
Step-by-Step Sample Preparation

Note: This protocol includes a self-validating filtration check to ensure no analyte is lost to the filter membrane.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,4-dibromo-N-(4-methoxyphenyl)benzamide reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes to ensure complete dissolution (the compound is practically insoluble in water). Dilute to volume with Acetonitrile.

  • Working Solutions: Dilute the stock solution with the mobile phase (75% ACN) to achieve the target working concentration (e.g., 50 µg/mL).

  • Filtration (Critical Step): Filter the working solution through a 0.22 µm PTFE syringe filter .

    • Causality: PTFE is chemically inert and highly compatible with the 75% ACN diluent. Nylon filters must be avoided as they can cause extractable leaching or bind the hydrophobic analyte via their own amide bonds.

System Suitability Testing (SST)

A method cannot be trusted unless it proves its own operational readiness before every run. The following SST parameters must be met prior to sample analysis, acting as a self-validating gateway.

  • Inject the 50 µg/mL working standard five consecutive times .

  • Calculate the following parameters based on the analyte peak:

SST ParameterAcceptance CriteriaPurpose
%RSD of Peak Area ≤2.0% Confirms autosampler precision and baseline stability.
Tailing Factor ( Tf​ ) ≤1.5 Verifies that end-capping is intact and the column is not degrading.
Theoretical Plates ( N ) ≥5000 Ensures the column bed is uniform and mass transfer is optimal.
Retention Time ( Rt​ ) ±2.0% varianceConfirms mobile phase composition and pump delivery accuracy.

Method Validation (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, validation was structured according to the ICH Q2(R2) guidelines[1]. The data below represents the typical performance profile of this optimized method.

Validation Summary Data
Validation ParameterMethodologyResults / Acceptance Criteria
Linearity & Range 5 concentration levels (10 to 100 µg/mL) prepared in triplicate. R2>0.999 ; y-intercept ≤2% of target response.
Accuracy (Recovery) Spiking standard into synthetic matrix at 80%, 100%, and 120% of target concentration.Mean recovery: 99.2% - 101.5%. (Criteria: 98.0% - 102.0%).
Repeatability (Precision) 6 independent preparations of the 100% target concentration (50 µg/mL).Intra-day %RSD = 0.85% (Criteria: ≤2.0% ).
Intermediate Precision Same as above, performed by a different analyst on a different day.Inter-day %RSD = 1.12% (Criteria: ≤2.0% ).
LOD / LOQ Signal-to-Noise ratio approach (S/N = 3 for LOD; S/N = 10 for LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±2°C ).No significant impact on Tf​ or %RSD. Method is robust.

Conclusion

The developed RP-HPLC method for 2,4-dibromo-N-(4-methoxyphenyl)benzamide leverages the specific physicochemical properties of the molecule to achieve a highly efficient separation. By utilizing an end-capped C18 stationary phase and an aprotic organic modifier, peak tailing is eliminated. The embedded System Suitability Testing and adherence to ICH Q2(R2) guidelines ensure that this protocol is fully self-validating, robust, and ready for deployment in routine pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL:[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry, American Chemical Society (ACS).[2] URL:[Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. International Journal of Molecular Sciences, MDPI.[3] URL:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Introduction and Chemical Context The synthesis of highly functionalized benzamides is a cornerstone operation in drug discovery and materials science. Specifically, 2,4-dibromo-N-(4-methoxyphenyl)benzamide represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of highly functionalized benzamides is a cornerstone operation in drug discovery and materials science. Specifically, 2,4-dibromo-N-(4-methoxyphenyl)benzamide represents a highly valuable synthetic intermediate. The dihaloarene motif provides orthogonal reactivity handles for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[1], while the electron-rich p-anisidine moiety serves as a tunable pharmacophore.

However, the amidation of 2,4-dibromobenzoic acid presents distinct kinetic and thermodynamic challenges. The ortho-bromo substituent imposes significant steric hindrance around the carbonyl carbon, and the dual electron-withdrawing bromine atoms deactivate the carboxylic acid toward standard coupling. To overcome this, specific catalytic interventions are required. This application note details three distinct, field-proven catalytic strategies to achieve this transformation, emphasizing the mechanistic causality behind each protocol.

Mechanistic Rationale of Amidation Catalysts

The Vilsmeier-Haack Pathway: DMF as a Nucleophilic Catalyst

When converting 2,4-dibromobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), the reaction is sluggish due to the substrate's steric bulk. The addition of catalytic N,N-dimethylformamide (DMF) fundamentally alters the reaction pathway. DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent (dimethylchloromethyleneammonium chloride)[2][3]. This chloroiminium ion attacks the carboxylic acid much faster than SOCl₂ alone, rapidly forming an O-acyl intermediate that collapses into the desired 2,4-dibromobenzoyl chloride, ready for trapping by 4-methoxyaniline.

Acyl Transfer Catalysis: DMAP in Carbodiimide Coupling

Direct coupling using carbodiimides like EDC·HCl generates an O-acylisourea intermediate. Because the nucleophilic attack by 4-methoxyaniline on the sterically hindered 2,4-dibromo-O-acylisourea is slow, the intermediate is prone to undergoing an irreversible O-to-N acyl shift, resulting in an unreactive N-acylurea dead-end. Introducing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst solves this. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt[4][5]. This intermediate is immune to the dead-end shift and is highly susceptible to nucleophilic attack by 4-methoxyaniline, successfully yielding the amide and regenerating the DMAP catalyst.

Green Activation: Boronic Acid-Catalyzed Direct Amidation

Traditional direct amidation (heating an acid and amine to drive off water) requires extreme temperatures (>160 °C) that degrade substrates. Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), act as mild, reversible dehydrating catalysts[6][7]. The boronic acid coordinates with the carboxylic acid to form a transient, highly electrophilic mono- or di-acyloxyborane intermediate. This lowers the LUMO of the carbonyl, allowing the electron-rich 4-methoxyaniline to attack at moderate temperatures (80–110 °C), producing water as the sole byproduct.

Visualizing the Workflows

Amidation_Workflow Start 2,4-Dibromobenzoic Acid + 4-Methoxyaniline RouteA Acid Chloride Route Catalyst: DMF Start->RouteA SOCl2 RouteB Carbodiimide Route Catalyst: DMAP Start->RouteB EDC/DCC RouteC Direct Amidation Catalyst: Boronic Acid Start->RouteC Heat, -H2O Product 2,4-Dibromo-N-(4-methoxyphenyl)benzamide RouteA->Product Base (TEA) RouteB->Product Mild conditions RouteC->Product Green chemistry

Decision tree for the catalytic synthesis of 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

DMAP_Mechanism Acid O-Acylisourea (Activated Acid) Intermediate N-Acylpyridinium Intermediate Acid->Intermediate + DMAP (Fast) DeadEnd N-Acylurea (Dead End Byproduct) Acid->DeadEnd O-to-N Shift (Slow) DMAP DMAP Catalyst DMAP->Intermediate Nucleophilic Attack Product Amide Product + DMAP Regenerated Intermediate->Product + 4-Methoxyaniline Product->DMAP Recycles

Catalytic cycle of DMAP preventing the O-to-N acyl shift during carbodiimide amidation.

Quantitative Method Comparison

Catalytic StrategyPrimary CatalystCo-ReagentsTypical YieldReaction TimeAtom EconomyKey Advantage
Acid Chloride DMF (1–5 mol%)SOCl₂, TEA85–95%2–4 hLowHighly scalable, overcomes severe steric hindrance.
Carbodiimide DMAP (10 mol%)EDC·HCl75–88%12–18 hModerateMild room-temperature conditions; avoids harsh chlorinating agents.
Direct Amidation Boronic Acid (10 mol%)None (Dean-Stark)70–85%24 hHighGreen chemistry profile; water is the only stoichiometric byproduct.

Self-Validating Experimental Protocols

Protocol A: DMF-Catalyzed Acid Chloride Route (Scale-Up Preferred)

Causality Focus: DMF acts as a phase-transfer and nucleophilic catalyst to break the kinetic barrier of the sterically hindered ortho-bromo acid.

  • Activation: Suspend 2,4-dibromobenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under N₂. Add thionyl chloride (15.0 mmol), followed by exactly 2 drops (~0.5 mol%) of anhydrous DMF.

  • Validation Check: The suspension will begin to bubble (SO₂ and HCl evolution). Stir at 40 °C for 2 hours. The reaction is complete when the mixture becomes a clear, homogeneous solution, indicating full conversion to 2,4-dibromobenzoyl chloride.

  • Concentration: Remove excess SOCl₂ and DCM in vacuo to prevent side reactions with the amine. Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

  • Amidation: In a separate flask, dissolve 4-methoxyaniline (10.5 mmol) and triethylamine (TEA, 20.0 mmol) in DCM (15 mL). Cool to 0 °C.

  • Coupling: Dropwise add the acid chloride solution to the aniline solution over 15 minutes.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer with 1M HCl (to remove unreacted aniline and TEA), then saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate to yield the crude amide.

Protocol B: DMAP-Catalyzed EDC Coupling (Mild Conditions)

Causality Focus: DMAP intercepts the transient O-acylisourea before it can rearrange, ensuring high yields without generating corrosive HCl.

  • Initialization: Dissolve 2,4-dibromobenzoic acid (5.0 mmol) and 4-methoxyaniline (5.5 mmol) in anhydrous DCM (25 mL) at room temperature.

  • Catalyst Addition: Add DMAP (0.5 mmol, 10 mol%).

  • Coupling Agent: Add EDC·HCl (6.0 mmol) in one portion.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly UV-active 2,4-dibromobenzoic acid spot (R_f ~ 0.1) should disappear, replaced by the less polar amide product (R_f ~ 0.4).

  • Workup: After 12 hours, dilute the mixture with DCM (25 mL). Wash sequentially with 10% citric acid (removes DMAP and unreacted aniline), saturated NaHCO₃, and brine. The organic layer is dried and concentrated.

Protocol C: Boronic Acid-Catalyzed Direct Amidation (Green Chemistry)

Causality Focus: Utilizing a Lewis acidic boron center to activate the carboxylic acid dynamically, eliminating the need for hazardous activating reagents.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,4-dibromobenzoic acid (5.0 mmol), 4-methoxyaniline (5.0 mmol), and 5-methoxy-2-iodophenylboronic acid (MIBA, 0.5 mmol, 10 mol%) in toluene (30 mL).

  • Reaction: Heat the mixture to a vigorous reflux (110 °C).

  • Validation Check: Observe the Dean-Stark trap. The reaction progress is directly proportional to the stoichiometric accumulation of water in the trap.

  • Isolation: After 24 hours (or when water evolution ceases), cool the reaction to room temperature. The product often crystallizes directly from the toluene upon cooling. If not, concentrate the solvent and purify via recrystallization from ethanol.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace. 1[1]

  • A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride. Benchchem. 2[2]

  • Alcohol to Chloride - Common Conditions. Common Organic Chemistry. 3[3]

  • Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Organic Chemistry Portal. 4[4]

  • A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Chemical Science (RSC Publishing). 5[5]

  • Amide synthesis by acylation. Organic Chemistry Portal. 6[6]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. 7[7]

Sources

Application

In Vivo Preclinical Evaluation Protocols for 2,4-Dibromo-N-(4-methoxyphenyl)benzamide (DBMB)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Preclinical Protocol Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Preclinical Protocol Guide.

Introduction & Mechanistic Rationale

The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide (DBMB) represents a highly specialized halogenated benzamide scaffold. In medicinal chemistry, halogenated benzamides have emerged as potent modulators of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[1]. STAT3 is constitutively active in several aggressive malignancies, including Triple-Negative Breast Cancer (TNBC) and glioblastoma, where it drives tumor proliferation, angiogenesis, and immune evasion[2].

Causality in Target Selection: The dibromo-substitution pattern on the benzamide core, combined with the hydrophobic methoxyphenyl ring, is structurally hypothesized to interact with the SH2 domain of STAT3. Similar to other established STAT3 inhibitors (e.g., WZ-2-033 and HJC0152), this steric blockade prevents the SH2-mediated dimerization of phosphorylated STAT3 (p-STAT3 Y705), thereby halting its nuclear translocation and the subsequent transcription of anti-apoptotic genes[2][3].

G Ligand Cytokines (e.g., IL-6) Receptor Receptor / JAK Complex Ligand->Receptor Activates STAT3_M STAT3 Monomer Receptor->STAT3_M Recruits pSTAT3 p-STAT3 (Y705) STAT3_M->pSTAT3 Phosphorylates STAT3_D STAT3 Dimerization pSTAT3->STAT3_D SH2-Mediated DBMB DBMB (STAT3 Inhibitor) DBMB->pSTAT3 Reduces Accumulation DBMB->STAT3_D Blocks (SH2 Domain) Nucleus Nuclear Translocation STAT3_D->Nucleus Drives Tumor Tumor Proliferation Nucleus->Tumor Gene Expression

STAT3 signaling pathway and mechanism of inhibition by DBMB.

Formulation and Pharmacokinetics (PK) Protocol

Causality: DBMB possesses two heavy bromine atoms and a hydrophobic methoxyphenyl ring, resulting in high lipophilicity (estimated logP > 4.5). Standard aqueous vehicles (e.g., saline) will cause immediate precipitation. Therefore, a co-solvent system utilizing PEG400 and Tween 80 is required to maintain the compound in solution for intravenous (IV) and per os (PO) administration, ensuring accurate bioavailability calculations.

Step-by-Step Methodology
  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

  • Compound Dissolution: Dissolve DBMB powder in 100% DMSO first. Vortex until clear. Sequentially add PEG400, then Tween 80, and finally saline dropwise while sonicating at room temperature.

  • Animal Dosing: Fast male Sprague-Dawley rats (n=6/group) for 12 hours prior to dosing. Administer DBMB via IV tail vein injection (5 mg/kg) or oral gavage (25 mg/kg).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Extraction & LC-MS/MS: Centrifuge samples at 4°C (3000g, 10 min). Extract plasma using protein precipitation (3 volumes of cold acetonitrile). Analyze the supernatant via LC-MS/MS.

Table 1: Target Pharmacokinetic Parameters for DBMB
PK ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax (ng/mL) 4500 ± 3201200 ± 150
Tmax (h) 0.082.5
AUC0-t (ng·h/mL) 8500 ± 60014200 ± 1100
t1/2 (h) 4.25.8
Bioavailability (F%) N/A~33.4%

Maximum Tolerated Dose (MTD) & Toxicity Profiling

Causality: Halogenated aromatic compounds can occasionally induce hepatotoxicity due to CYP450-mediated reactive metabolite formation. Establishing the MTD is a critical self-validating step to define the therapeutic window before initiating long-term efficacy studies.

Step-by-Step Methodology
  • Dose Escalation: Utilize healthy female BALB/c nude mice (n=3/cohort). Administer DBMB PO at escalating doses of 10, 25, 50, and 100 mg/kg daily for 7 consecutive days.

  • Clinical Observation: Monitor body weight daily. A >15% body weight loss, severe lethargy, or rough coat dictates the humane endpoint.

  • Necropsy & Histopathology: On day 8, euthanize the animals. Harvest the liver and kidneys, fix in 10% neutral buffered formalin, and perform H&E staining to assess acute organ toxicity and cellular necrosis.

In Vivo Efficacy Protocol: TNBC Xenograft Model

Causality: Triple-Negative Breast Cancer (TNBC) cells, such as the MDA-MB-231 line, exhibit hyperactivated STAT3 signaling, which drives their aggressive proliferation and resistance to apoptosis[3]. This makes the MDA-MB-231 xenograft model highly sensitive to STAT3 dimerization inhibitors, providing a robust platform to evaluate DBMB's efficacy.

Workflow Culture 1. Cell Culture (MDA-MB-231) Inoculation 2. Subcutaneous Inoculation Culture->Inoculation Random 3. Randomization (Tumor ~100 mm³) Inoculation->Random Dosing 4. DBMB Dosing (Vehicle, Low, High) Random->Dosing Monitor 5. Bi-weekly Measurements Dosing->Monitor Harvest 6. Euthanasia & Tissue Harvest Monitor->Harvest

In vivo efficacy workflow for DBMB in a TNBC xenograft model.

Step-by-Step Methodology
  • Cell Preparation: Harvest MDA-MB-231 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5×107 cells/mL. (Note: Matrigel provides extracellular matrix support, significantly improving tumor take rates).

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once average tumor volumes reach ~100 mm³ (approximately 10-14 days post-inoculation), randomize mice into three groups (n=8/group): Vehicle Control, DBMB Low Dose (15 mg/kg), and DBMB High Dose (30 mg/kg).

  • Treatment Phase: Administer treatments PO daily for 21 days.

  • Tumor Measurement: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(length×width2)/2 .

  • Study Endpoint: Euthanize mice on Day 21. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor in liquid nitrogen for Pharmacodynamic (PD) analysis, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

Pharmacodynamics (PD) & Biomarker Analysis

Causality: Observing tumor shrinkage is insufficient on its own; a self-validating protocol must prove target engagement. To confirm that DBMB's efficacy is directly caused by STAT3 inhibition, we must quantify the levels of phosphorylated STAT3 (Y705) and its downstream apoptotic targets directly within the excised tumor tissue[2].

Step-by-Step Methodology
  • Tissue Lysis: Homogenize the snap-frozen tumor tissues in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Western Blotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membranes with primary antibodies against p-STAT3 (Y705), total STAT3, Bcl-xL, and Cleaved Caspase-3. Use GAPDH as an internal loading control.

  • Quantification: Image the blots using a chemiluminescence detection system and quantify band intensities using ImageJ software.

Table 2: Pharmacodynamic Biomarker Readouts (Tumor Lysates)
Biomarker TargetBiological FunctionExpected DBMB ResponsePrimary Assay Method
p-STAT3 (Y705) Active transcription factorDose-dependent decreaseWestern Blot / IHC
Total STAT3 Baseline protein levelUnchangedWestern Blot
Bcl-xL Anti-apoptotic target geneDownregulatedRT-qPCR / Western Blot
Cleaved Caspase-3 Apoptosis executionerUpregulatedWestern Blot / IHC

References

  • Title: A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma[2] Source: nih.gov URL: [Link]

  • Title: The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts[3] Source: nih.gov URL: [Link]

Sources

Method

Application Note: Formulation Strategies for the Delivery of 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Introduction & Physicochemical Profiling 2,4-dibromo-N-(4-methoxyphenyl)benzamide (DBMB) is a highly lipophilic synthetic small molecule. The presence of two heavy bromine atoms on the benzoyl ring, combined with a rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2,4-dibromo-N-(4-methoxyphenyl)benzamide (DBMB) is a highly lipophilic synthetic small molecule. The presence of two heavy bromine atoms on the benzoyl ring, combined with a rigid benzamide linker and a methoxyphenyl moiety, imparts extreme hydrophobicity (elevated LogP) and strong intermolecular crystal lattice energy. Consequently, DBMB exhibits Biopharmaceutics Classification System (BCS) Class II/IV behavior, characterized by exceptionally poor aqueous solubility and dissolution-rate-limited bioavailability.

To overcome these translational barriers, this application note details three distinct, field-proven formulation strategies: Solid Lipid Nanoparticles (SLNs) , Amorphous Solid Dispersions (ASDs) , and Cyclodextrin Inclusion Complexes . Each protocol is designed as a self-validating system to ensure maximum encapsulation, stability, and bioavailability enhancement.

Formulation Protocol 1: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

SLNs are ideal for highly lipophilic, halogenated molecules like DBMB. By dissolving the drug in a compatible molten solid lipid, DBMB is molecularly dispersed within a lipidic matrix. Upon oral administration, this lipid matrix stimulates the secretion of bile salts and promotes lymphatic transport via chylomicron assembly, effectively bypassing hepatic first-pass metabolism and enhancing systemic exposure[1].

Step-by-Step Methodology (High-Pressure Homogenization)
  • Lipid Phase Preparation: Melt 5.0 g of a solid lipid (e.g., Compritol® 888 ATO) in a water bath at 80°C (approximately 10°C above its melting point).

  • Drug Incorporation: Add 100 mg of DBMB to the molten lipid. Stir continuously until the drug is completely dissolved, forming a clear lipid phase.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 2.5 g of surfactant (e.g., Poloxamer 188) in 42.5 mL of ultra-pure water. Heat this aqueous phase to 80°C to match the lipid phase temperature.

  • Pre-emulsification: Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear homogenizer (Ultra-Turrax) at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer. Process at 500 bar for 3 to 5 continuous cycles. Self-Validation: The emulsion should transition from milky white to slightly translucent, indicating droplet size reduction into the nanometer range.

  • Solidification: Rapidly cool the nanoemulsion to room temperature (25°C) to induce lipid crystallization, yielding the final DBMB-loaded SLN dispersion.

SLN_Workflow A Lipid Phase (Compritol + DBMB at 80°C) C Pre-emulsion (High-Speed Stirring) A->C B Aqueous Phase (Surfactant at 80°C) B->C D High-Pressure Homogenization C->D E Cooling & Solidification (SLNs) D->E

Caption: Workflow for SLN preparation via hot high-pressure homogenization.

Formulation Protocol 2: Amorphous Solid Dispersions (ASDs)

Mechanistic Rationale

The strong crystal lattice of DBMB is a primary barrier to its dissolution. Spray drying circumvents this by rapidly evaporating the solvent from a drug-polymer solution. This rapid kinetic transition prevents DBMB molecules from organizing into a crystalline lattice, trapping them in a high-energy, amorphous state[2]. The selected polymer (e.g., HPMCAS) acts as an anti-plasticizer, raising the glass transition temperature (Tg) and preventing recrystallization during storage.

Step-by-Step Methodology (Spray Drying)
  • Solvent System Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This binary system ensures the solubility of both the lipophilic DBMB and the hydrophilic polymer.

  • Solution Compounding: Dissolve DBMB and Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-HF) in a 1:3 (w/w) ratio into the solvent mixture to achieve a total solids concentration of 5% (w/v). Stir until optically clear.

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer with the following parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45°C

    • Feed Rate: 5 mL/min

    • Atomization Gas Flow: 400 L/h

  • Powder Collection: Collect the resulting ASD powder from the cyclone separator.

  • Secondary Drying: Transfer the powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol to below ICH Q3C safety limits. Self-Validation: Perform Powder X-Ray Diffraction (PXRD); the absence of sharp diffraction peaks (a "halo" pattern) confirms complete amorphization.

Formulation Protocol 3: Cyclodextrin Inclusion Complexes

Mechanistic Rationale

Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. The 2,4-dibromophenyl ring of DBMB is highly hydrophobic and geometrically suited to insert into the cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This host-guest complexation shields the hydrophobic regions of DBMB from the aqueous environment, drastically increasing apparent solubility without altering the drug's intrinsic molecular structure[3].

Step-by-Step Methodology (Lyophilization)
  • Host Solution Preparation: Prepare a 20 mM aqueous solution of HP-β-CD in ultra-pure water.

  • Guest Addition: Add DBMB powder to the HP-β-CD solution to achieve a 1:1 molar stoichiometric ratio.

  • Equilibration: Seal the vessel and stir the suspension magnetically at 37°C for 48 hours. This extended duration provides the thermodynamic energy required for the DBMB molecules to displace water molecules inside the CD cavity.

  • Filtration: Filter the suspension through a 0.45 µm regenerated cellulose membrane. Self-Validation: Because uncomplexed DBMB is entirely insoluble in water, it will be retained on the filter. The clear filtrate contains only the solubilized DBMB/HP-β-CD inclusion complex.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize (freeze-dry) at -50°C and 0.01 mbar for 48 hours to yield a dry, flowable inclusion complex powder.

CD_Complex DBMB DBMB (Guest) Highly Lipophilic Mix Aqueous Equilibration (37°C, 48h) DBMB->Mix CD HP-β-CD (Host) Hydrophobic Cavity CD->Mix Filter Filtration (0.45 µm) Removes Uncomplexed API Mix->Filter Complex Lyophilized Inclusion Complex (Enhanced Solubility) Filter->Complex

Caption: Mechanism and workflow of DBMB and HP-β-CD inclusion complex formation.

Quantitative Data Summary

The table below summarizes the expected physicochemical improvements of DBMB across the three formulation strategies compared to the unformulated crystalline API.

Formulation TechniqueCarrier / ExcipientPrimary Mechanism of SolubilizationExpected Fold-Increase in Aqueous SolubilityPhysical State of DBMB
Crystalline API (Control) NoneN/A1x (Baseline, <1 µg/mL)Crystalline
Solid Lipid Nanoparticles Compritol® 888 ATONanoscale size, lipid encapsulation15x - 25xSolubilized in solid lipid
Amorphous Solid Dispersion HPMCAS-HFDisruption of crystal lattice40x - 60xAmorphous
Inclusion Complex HP-β-CDHydrophobic cavity shielding30x - 50xMolecularly dispersed

References

  • Hu, L., Tang, X., & Cui, F. (2004). Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs. Journal of Pharmacy and Pharmacology.[Link]

  • Bhujbal, S. V., Mitra, B., Jain, U., Gong, Y., Agrawal, A., Kaliappan, S., ... & Zhou, Q. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B.[Link]

  • Zhang, Y., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield-limiting bottlenecks during the amidation of 2,4-dibromobenzoic acid with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield-limiting bottlenecks during the amidation of 2,4-dibromobenzoic acid with 4-methoxyaniline (p-anisidine).

By synthesizing mechanistic causality with self-validating experimental protocols, this guide will help you bypass common pitfalls such as steric hindrance and oxidative degradation.

Diagnostic FAQs: Understanding the Chemical Bottlenecks

Q: Why is my product yield consistently below 40% when using standard coupling reagents like HATU, EDC, or DCC? A: The primary culprit is severe steric hindrance. 2,4-dibromobenzoic acid possesses a bulky bromine atom at the ortho position. When activated by standard peptide coupling reagents like HATU or EDC/HOBt, the resulting active ester intermediate is exceptionally bulky. This steric shielding prevents the incoming nucleophile from effectively attacking the carbonyl carbon, leading to poor conversion rates[1]. Highly hindered ortho-substituted benzoic acids often stall at the activation phase or undergo rapid hydrolysis back to the starting material before the amine can react[2].

Q: My reaction mixture turns dark brown or black shortly after adding 4-methoxyaniline. What is causing this degradation? A: 4-Methoxyaniline is a highly electron-rich aromatic amine due to the electron-donating para-methoxy group. This makes it highly susceptible to chemoselective oxidation, especially in the presence of atmospheric oxygen, transition metal impurities, or reactive radical intermediates[3]. The dark color indicates the formation of polymeric quinone imine byproducts, which consumes your starting material and severely complicates chromatographic purification.

Q: How can I overcome the steric hindrance to achieve >90% conversion? A: You must bypass bulky active esters by utilizing the Schotten-Baumann approach—specifically, converting the carboxylic acid into an acid chloride[4]. By treating 2,4-dibromobenzoic acid with oxalyl chloride and catalytic DMF, you generate 2,4-dibromobenzoyl chloride. The chloride leaving group is compact and highly electronegative, creating a highly reactive, sterically accessible electrophile that readily couples with 4-methoxyaniline.

Visualizing the Optimization Workflow & Mechanism

To conceptualize the troubleshooting logic and the chemical causality behind our recommended protocol, refer to the following system diagrams.

OptimizationWorkflow Start Target: 2,4-dibromo-N-(4-methoxyphenyl)benzamide Issue1 Symptom: Low Yield (<40%) Cause: ortho-Bromo Steric Hindrance Start->Issue1 Issue2 Symptom: Dark/Black Mixture Cause: 4-Methoxyaniline Oxidation Start->Issue2 Action1 Solution: Generate Acid Chloride (Oxalyl Chloride + cat. DMF) Issue1->Action1 Action2 Solution: Degas Solvents (N2/Ar) Keep Temperature ≤ 0°C Issue2->Action2 Success Result: High Yield & Purity (>90%) Action1->Success Action2->Success

Diagnostic workflow for resolving yield-limiting factors in amidation.

Mechanism A 2,4-Dibromobenzoic Acid (Sterically Hindered) C 2,4-Dibromobenzoyl Chloride (Compact Electrophile) A->C + B - CO, CO2, HCl B Vilsmeier Reagent (Active Catalyst) E Tetrahedral Intermediate C->E + D D 4-Methoxyaniline + DIPEA (Nucleophile + Base) F Amide Product E->F - HCl (to DIPEA)

Mechanistic pathway of acid chloride-mediated amidation overcoming steric hindrance.

Quantitative Data: Activation Strategy Comparison

The table below summarizes the empirical performance of various activation strategies for this specific substrate pairing.

Activation StrategyReagents UsedSteric ToleranceAmine Oxidation RiskExpected YieldPrimary Drawback
Standard Uronium HATU, DIPEA, DMFPoorHigh (Slow reaction exposes amine)20 - 40%Active ester is too bulky to react efficiently.
Carbodiimide EDC, HOBt, DCMPoorModerate15 - 30%Severe stalling; high rate of N-acylurea byproduct.
Highly Reactive Uronium TCFH, NMI, MeCNGoodModerate70 - 80%Expensive reagents; requires strict anhydrous conditions.
Acid Chloride (Optimal) Oxalyl Chloride, DMF, DCMExcellentLow (Fast reaction)>90% Requires handling of toxic gas byproducts (CO, CO2, HCl).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates an In-Process Control (IPC) . This transforms the methodology into a self-validating system, allowing you to confirm the success of intermediate steps before committing sensitive reagents.

Phase 1: Generation of 2,4-Dibromobenzoyl Chloride
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N2) to prevent amine oxidation later.

  • Dissolution: Suspend 2,4-dibromobenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 0.05 equiv, 0.5 mmol). Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true catalytic active species.

  • Activation: Cool the mixture to 0 °C. Dropwise, add Oxalyl Chloride (1.2 equiv, 12 mmol) over 10 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The suspension will become a clear solution as the acid chloride forms.

  • Self-Validation (IPC 1): Withdraw 10 µL of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS or TLC. Causality Check: You must observe the methyl ester of 2,4-dibromobenzoic acid. If unreacted carboxylic acid remains, add an additional 0.2 equiv of oxalyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Re-dissolve the resulting oil/solid in anhydrous DCM (20 mL).

Phase 2: Amide Bond Formation
  • Amine Preparation: In a separate N2-purged flask, dissolve 4-methoxyaniline (1.1 equiv, 11 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 25 mmol) in anhydrous, degassed DCM (20 mL). Note: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Cool the amine solution to 0 °C. Dropwise, add the acid chloride solution from Phase 1 over 20 minutes to prevent exothermic spikes.

  • Completion: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Self-Validation (IPC 2): Run TLC (Hexanes:EtOAc 7:3). The highly fluorescent 4-methoxyaniline spot should be completely consumed, replaced by a single UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract with DCM (3 x 20 mL). Wash the combined organics with 1M HCl (20 mL) to remove residual amine, then brine. Dry over Na2SO4, filter, and concentrate to yield the crude 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

References

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds...
  • Source: nih.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents...
  • Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals...

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of heavily halogenated aromatic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of heavily halogenated aromatic compounds. If you are experiencing solubility issues with 2,4-dibromo-N-(4-methoxyphenyl)benzamide in dimethyl sulfoxide (DMSO), you are dealing with a classic biophysical formulation challenge.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the molecular causality behind your precipitation issues and provide self-validating, step-by-step protocols to rescue your assays.

The Chemistry of the Problem: Why is it crashing out?

To solve a solubility issue, we must first understand the molecular forces at play. 2,4-dibromo-N-(4-methoxyphenyl)benzamide is not simply a "grease ball" (highly lipophilic liquid-like behavior); it is a "brick dust" compound[1].

The Causality of Insolubility:

  • Halogen Bonding & Lattice Energy: The two bulky bromine atoms on the benzoyl ring create highly polarizable σ -holes (regions of positive electrostatic potential)[2]. These σ -holes act as potent halogen bond donors, interacting strongly with Lewis basic regions of adjacent molecules (such as the amide carbonyl or the methoxy oxygen)[3].

  • π−π Stacking: The planar benzamide core facilitates tight aromatic stacking.

  • The Thermodynamic Barrier: Combined, these forces create a massive crystal lattice energy[4]. If the energy required to break this lattice exceeds the solvation energy provided by DMSO, the compound will not dissolve at room temperature.

  • DMSO Hygroscopicity: DMSO is notoriously hygroscopic and can absorb up to 33% of its weight in atmospheric water[5]. When water infiltrates your DMSO stock, it alters the hydrogen-bonding network, drastically lowering the solvent's capacity to solvate lipophilic "brick dust" molecules, leading to rapid precipitation[6].

Diagnostic Workflow: Kinetic vs. Thermodynamic Barriers

Before altering your chemical protocols, you must diagnose whether your compound is failing to dissolve because it is slow (kinetic barrier) or because the solvent is saturated (thermodynamic barrier).

SolubilityWorkflow Start Compound Insoluble in DMSO at Target Conc. HeatSonicate Apply Heat (37°C) & Sonication (15 min) Start->HeatSonicate CheckDissolve Did it dissolve? HeatSonicate->CheckDissolve Kinetic Kinetic Barrier Overcome Aliquot & Store at -20°C CheckDissolve->Kinetic Yes Thermo Thermodynamic Barrier or Wet Solvent CheckDissolve->Thermo No CheckDMSO Is DMSO Anhydrous? Thermo->CheckDMSO FreshDMSO Use Fresh Anhydrous DMSO & Desiccator CheckDMSO->FreshDMSO No / Unsure AltSolvent Switch to DMF, NMP or add Tween-80 CheckDMSO->AltSolvent Yes

Workflow for diagnosing kinetic vs. thermodynamic solubility barriers in DMSO.

Step-by-Step Troubleshooting Protocols

Protocol A: Thermal-Acoustic Solubilization (Overcoming Kinetic Barriers)

Purpose: To provide the activation energy required to break the halogen-bonded crystal lattice without degrading the molecule.

  • Step 1: Weigh the required mass of 2,4-dibromo-N-(4-methoxyphenyl)benzamide into a sterile, amber glass vial (to prevent potential UV-induced debromination).

  • Step 2: Add the calculated volume of strictly anhydrous DMSO to achieve your target concentration (start at 10 mM).

  • Step 3: Vortex vigorously for 60 seconds.

  • Step 4: Place the vial in a water bath sonicator set to 37°C for 15 minutes. Scientific Insight: Sonication creates cavitation bubbles; the localized pressure and temperature gradients efficiently disrupt the crystal lattice without exposing the bulk solution to degrading heat.

  • Step 5 (Self-Validation): Remove the vial and let it rest at room temperature (25°C) for 2 hours. Shine a laser pointer through the vial. If you see a solid beam path (the Tyndall effect), micro-precipitation has occurred. This validates that your concentration exceeds the thermodynamic solubility limit of the solvent system.

Protocol B: Managing Solvent Hygroscopicity

Purpose: To prevent water-induced precipitation during long-term storage.

  • Step 1: Always prepare stocks using a freshly opened bottle of anhydrous DMSO ( 99.9% purity, packed under Argon).

  • Step 2: Perform all solubilization steps in a low-humidity environment or a nitrogen-purged glovebox.

  • Step 3: Immediately aliquot the clear stock solution into single-use volumes (e.g., 20 µL) in tightly sealed, O-ring microcentrifuge tubes.

  • Step 4: Store aliquots at -20°C or -80°C in a secondary container filled with desiccant[6].

  • Step 5 (Self-Validation): Thaw a single aliquot for your assay and discard any remainder. If a freshly thawed aliquot is clear, but an older, repeatedly opened master-stock is cloudy, you have successfully validated that atmospheric moisture was the root cause of your previous failures.

Protocol C: Co-Solvent & Excipient Rescue

Purpose: To alter the solvation environment when 100% DMSO fails thermodynamically.

  • Step 1: If the compound fails Protocol A, switch the primary solvent from DMSO to Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents often possess better hydrogen/halogen bond acceptor properties for rigid benzamides.

  • Step 2: If the compound must be introduced into an aqueous assay (causing "solvent-shift" precipitation), pre-mix your DMSO stock 1:1 with a non-ionic surfactant like Tween-80 or Cremophor EL before adding it to the aqueous buffer.

Quantitative Physicochemical Data & Solvent Strategies

Use the following table to benchmark your formulation strategy against the physical realities of the compound.

ParameterCharacteristic for 2,4-dibromo-N-(4-methoxyphenyl)benzamideImpact on SolvationRecommended Action
Molecular Classification "Brick Dust" (High Lattice Energy)[1]Resists initial solvation; slow dissolution kinetics.Apply 37°C heat + sonication; avoid simple vortexing.
Intermolecular Forces Strong Halogen Bonding ( σ -holes on Br)[2]Drives tight crystal packing, outcompeting DMSO-solute interactions.Utilize DMF or NMP if DMSO thermodynamic limits are reached.
Solvent Vulnerability DMSO absorbs up to 33% water (w/w)[5]Drastically lowers solubility limit, causing sudden precipitation.Use strictly anhydrous DMSO; utilize single-use aliquots.
Aqueous Compatibility Highly Hydrophobic (Estimated LogP > 4)Severe solvent-shift precipitation upon addition to assay media.Keep final DMSO < 1%; pre-formulate with Tween-80 or BSA.

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly on day one, but after a week in the -20°C freezer, there is a white precipitate at the bottom of the tube. Why? A: This is a classic symptom of freeze-thaw nucleation combined with hygroscopicity. Every time you open the tube, cold DMSO condenses atmospheric moisture[6]. Water acts as an anti-solvent for lipophilic benzamides. Furthermore, the freezing process itself forces the compound into a smaller volume of unfrozen solvent until it supersaturates and crashes out. Solution: Adopt the single-use aliquot strategy outlined in Protocol B.

Q: Can I just heat the DMSO stock to 80°C to force it into solution? A: I strongly advise against this. While heat increases kinetic solubility, extreme temperatures in the presence of trace water can trigger the hydrolysis of the benzamide bond. Stick to a maximum of 37°C to 50°C combined with acoustic energy (sonication).

Q: The compound is fully dissolved in DMSO, but the moment I pipette it into my cell culture media, it turns into a cloudy suspension. How do I fix this? A: You are experiencing "solvent-shift precipitation." The compound is soluble in DMSO, but totally insoluble in water. When the DMSO diffuses into the media, the compound is left stranded and crystallizes. Solution: You must create a micellar dispersion. Pre-mix your DMSO stock with a carrier protein (like 10% BSA) or a surfactant (like 0.1% Tween-80) before introducing it to the aqueous media. Ensure your final DMSO concentration in the assay remains below 0.5% to avoid cellular toxicity.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected experimental variability due to compound degradation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected experimental variability due to compound degradation. 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a structurally complex halogenated N-phenylbenzamide. While it is a highly valuable scaffold in drug development, its specific functional groups—the dibrominated benzoyl ring, the central amide bridge, and the electron-rich methoxyphenyl moiety—create three distinct vulnerabilities during storage.

This guide bypasses generic advice to provide a field-proven, mechanistic troubleshooting framework. Every protocol detailed below is designed as a self-validating system , ensuring you can verify the integrity of your compound at each step of your workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Issue 1: Unexpected peaks in HPLC / Loss of active compound

Q: Why am I seeing 2,4-dibromobenzoic acid and 4-methoxyaniline in my stored stock solutions?

The Causality: You are observing amide bond hydrolysis . Benzamides are susceptible to both acid- and base-catalyzed hydrolysis, a process driven by the protonation of the carbonyl oxygen or nucleophilic attack by hydroxide ions . In aqueous solutions or hygroscopic solvents (like older bottles of DMSO that have absorbed atmospheric moisture), the central C-N bond cleaves. The electron-withdrawing nature of the 2,4-dibromo substitution slightly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack if moisture is present.

The Fix: Never store this compound in aqueous buffers for longer than 12 hours. For long-term liquid storage, use strictly anhydrous DMSO (sealed under argon) and aliquot immediately to avoid freeze-thaw condensation.

Issue 2: Mass spectrometry shows M-79 or M-80 species

Q: LC-MS analysis of my working aliquots shows a mass reduction of ~79/80 Da. How do I prevent this?

The Causality: This is the signature of photolytic debromination . Aryl bromides possess a relatively low carbon-halogen bond dissociation energy. When exposed to UV or high-intensity visible light, the C-Br bond undergoes homolytic cleavage, generating highly reactive bromine and aryl radicals . This not only destroys your active pharmaceutical ingredient (API) but also generates radical species that can cross-react with your biological assays, causing false-positive toxicity.

The Fix: Treat the compound as highly photosensitive. Perform all reconstitutions under low-light conditions and mandate the use of actinic (amber) glassware for all storage.

Issue 3: Color change from white to brown/yellow

Q: My solid powder turned slightly brown over several months in the desiccator. What causes this discoloration?

The Causality: You are witnessing oxidative degradation of the aniline ring. The 4-methoxyphenyl (p-anisidine) moiety is highly electron-rich due to the electron-donating effect of the methoxy group. In the presence of atmospheric oxygen and trace transition metals (often introduced via metal spatulas), this ring can oxidize into colored quinone imine derivatives.

The Fix: Switch from metal to PTFE or ceramic spatulas when handling the dry powder. Store the solid API under an inert atmosphere (Nitrogen or Argon) to starve the oxidative pathway.

Part 2: Visualizing the Degradation Pathways

To effectively prevent degradation, you must understand the specific environmental triggers and their resulting chemical pathways.

Degradation API 2,4-dibromo-N-(4-methoxyphenyl)benzamide T1 Aqueous / pH Extremes API->T1 T2 UV / Visible Light API->T2 T3 Oxygen / Trace Metals API->T3 M1 Amide Hydrolysis T1->M1 M2 Homolytic C-Br Cleavage T2->M2 M3 Aniline Ring Oxidation T3->M3 P1 2,4-dibromobenzoic acid + 4-methoxyaniline M1->P1 P2 Debrominated Radicals (M-79 / M-80) M2->P2 P3 Quinone Imines (Discoloration) M3->P3

Fig 1. Mechanistic degradation pathways of 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Part 3: Quantitative Storage Parameters

Adhering strictly to these validated parameters will ensure structural integrity for up to 24 months.

Storage StateOptimal TemperatureLight ExposureAtmosphere / SolventMax Validated Shelf Life
Solid Powder -20°CStrictly DarkArgon or Nitrogen (Dry)24 Months
Stock Solution -80°CAmber Vials OnlyAnhydrous DMSO (<0.01% H₂O)6 Months
Working Dilution +4°CAmber Vials OnlyAqueous Buffer (pH 6.5 - 7.5)< 12 Hours

Part 4: Self-Validating Experimental Protocols

These methodologies incorporate built-in quality control checkpoints to ensure you do not proceed with degraded material.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Create a hydrolysis-resistant, photo-protected 10 mM stock solution.

  • Preparation: Equilibrate the vial of solid 2,4-dibromo-N-(4-methoxyphenyl)benzamide to room temperature in a desiccator for 30 minutes before opening. (Causality: Opening cold vials causes immediate atmospheric condensation, introducing water that drives future hydrolysis).

  • Solvent Addition: Under low-light conditions, use a glass syringe to add Anhydrous DMSO (sealed under Argon, water content ≤0.005%) to achieve a 10 mM concentration.

  • Validation Check (Optical Clarity): Vortex for 30 seconds. Hold the amber vial up to a light source. The solution must be completely transparent. If micro-particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not proceed until 100% dissolution is visually validated.

  • Aliquoting: Dispense 50 µL aliquots into pre-chilled, argon-purged amber microcentrifuge tubes.

  • Validation Check (T=0 Baseline): Take one 50 µL aliquot, dilute it in LC-MS grade Acetonitrile, and run a baseline LC-MS. Verify the presence of the intact parent mass and the absence of the 2,4-dibromobenzoic acid fragment. File this chromatogram as your T=0 reference.

  • Storage: Flash-freeze the remaining aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Handling and Long-Term Storage of Solid API

Objective: Prevent oxidative discoloration and photolytic debromination of bulk powder.

  • Handling: Always handle the bulk powder inside a controlled environment (preferably a glove box or a clean hood). Use only PTFE (Teflon) or ceramic spatulas. (Causality: Transition metals from stainless steel spatulas catalyze the oxidation of the 4-methoxyphenyl ring).

  • Atmospheric Purging: Place the bulk powder in a dark amber glass vial. Insert an Argon gas line just above the powder bed and purge with a gentle stream for 60 seconds to displace all oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap boundary with Parafilm to prevent gas exchange.

  • Validation Check (Desiccation): Place the sealed vial inside a secondary container (e.g., a sealed foil pouch) containing a fresh, color-indicating silica gel packet. If the silica gel changes from blue to pink during storage, the secondary seal has failed and must be replaced immediately.

  • Storage: Store the secondary container at -20°C.

Part 5: References

The protocols and mechanistic causality described in this guide are grounded in established chemical stability literature regarding halogenated benzamides.

  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. Available at:[Link]

  • Degradation of halogenated benzenes in solution by electron beam irradiation method. Environmental Technology / PubMed. Available at:[Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization of 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Welcome to the technical support guide for the crystallization of 2,4-dibromo-N-(4-methoxyphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2,4-dibromo-N-(4-methoxyphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the crystallization of this and structurally related benzamides, providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in established crystallographic principles and practical, field-tested experience to help you achieve high-purity crystalline material with the desired physical properties.

Troubleshooting Guide: From Theory to Practice

This section is structured in a question-and-answer format to directly address specific experimental issues. We delve into the causality behind each problem and provide actionable, step-by-step protocols for resolution.

Issue 1: My compound fails to crystallize and remains a clear solution.

Symptoms: After cooling the solution or allowing for partial solvent evaporation, no solid precipitate forms, and the solution remains clear.

Possible Causes & Solutions:

  • Insufficient Supersaturation: Crystallization is driven by supersaturation, a state where the solute concentration exceeds its equilibrium solubility.[1] If the solution is not sufficiently concentrated, the thermodynamic driving force for nucleation is absent.

    • Solution: Continue to slowly evaporate the solvent to increase the compound's concentration. If using a cooling crystallization method, try reducing the temperature further in a controlled manner (e.g., in a refrigerated bath). For anti-solvent methods, add a small amount more of the anti-solvent.[1]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at reduced temperatures. An ideal crystallization solvent should dissolve the compound when hot but exhibit low solubility when cold.[1]

    • Solution: Re-evaluate your solvent choice. Consider a solvent system where the compound has moderate to low solubility at room temperature. A powerful technique is to use a co-solvent system, comprising a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is much less soluble.[1] Common choices for benzamides include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[2][3][4]

  • Kinetic Barrier to Nucleation: The formation of the initial crystal seeds (nuclei) can be kinetically hindered, even in a supersaturated solution.

    • Solution: Induce nucleation through several methods:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments can act as nucleation sites.[5][6]

      • Seeding: Introduce a "seed crystal" of the pure compound. This provides a template for further crystal growth.[5][6]

      • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed chamber containing a volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution will gradually induce crystallization.[1][7]

Issue 2: An oil has formed instead of solid crystals ("oiling out").

Symptoms: A second, dense liquid phase separates from the solution upon cooling or addition of an anti-solvent.

Possible Causes & Solutions:

  • Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly or is overly concentrated, the solute may come out of solution faster than it can organize into an ordered crystal lattice, forming a liquid phase instead.[5][6] This often occurs when the compound's melting point is lower than the temperature at which supersaturation is achieved.[1]

    • Solution: Slow the cooling rate significantly. Insulate the flask by wrapping it in glass wool or placing it within a large Dewar flask. Alternatively, use a programmable cooling bath for precise temperature control. You should also try using a larger volume of solvent to reduce the initial concentration.[1][6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and stabilize the disordered, liquid-like state.

    • Solution: Purify the crude material before attempting crystallization. Techniques like silica gel column chromatography are highly effective for removing impurities from benzamide derivatives.[2]

  • Inappropriate Solvent System: The chosen solvent may not be suitable for promoting crystallization over oiling out.

    • Solution: Experiment with different solvents. Sometimes a more viscous solvent or a different co-solvent ratio can favor crystal formation.

Issue 3: The crystals are extremely small, like a fine powder.

Symptoms: The product crashes out of solution as a microcrystalline powder, which can be difficult to filter and may trap impurities.

Possible Causes & Solutions:

  • High Rate of Nucleation: When supersaturation is achieved too rapidly, a massive number of nuclei form simultaneously.[1] These nuclei then compete for the available solute, resulting in the growth of many small crystals rather than a few large ones.

    • Solution: The key is to maintain the solution in the "metastable zone," where existing crystals grow, but new nucleation is minimized. Achieve this by:

      • Slowing the Cooling Rate: This is the most critical parameter. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[5]

      • Reducing Concentration: Start with a slightly more dilute solution (e.g., add 5-10% more hot solvent than the minimum required for dissolution).[5]

      • Minimizing Agitation: Place the crystallization vessel in an undisturbed location, away from vibrations, which can induce secondary nucleation.[1]

Issue 4: The crystal morphology is poor (e.g., thin needles or plates).

Symptoms: The resulting crystals are very thin needles or plates. This morphology can lead to slow filtration, poor flowability, and issues with downstream processing.

Possible Causes & Solutions:

  • Solvent-Dependent Crystal Habit: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[8][9] This directly influences the final crystal shape, or "habit."

    • Solution: Conduct a systematic solvent screen. Crystallizing 2,4-dibromo-N-(4-methoxyphenyl)benzamide from different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) or their mixtures can yield different crystal habits. Aromatic amides, in particular, can exhibit varied morphologies based on solvent interactions.[10][11]

  • Influence of Additives or Impurities: Even trace amounts of impurities, especially if they are structurally similar to the target molecule, can adsorb onto specific crystal faces and inhibit their growth, dramatically altering the crystal habit.[11]

    • Solution: Ensure high purity of the starting material. If a specific morphology is desired, one could rationally introduce a "tailor-made" additive that is designed to bind to and slow the growth of certain faces.

Visual Workflow: Troubleshooting Crystallization Failures

The following flowchart provides a logical path for diagnosing and resolving common crystallization problems.

G start Crystallization Attempt q1 Did anything precipitate? start->q1 oil_out Problem: Oiling Out q1->oil_out Oil no_xtal Problem: No Crystals q1->no_xtal No xtal_form Crystals Formed q1->xtal_form Yes sol1 Reduce cooling rate Use more solvent Change solvent Re-purify material oil_out->sol1 sol2 Concentrate solution Induce nucleation (scratch/seed) Change solvent no_xtal->sol2 q2 Are crystals of good size and quality? xtal_form->q2 fine_powder Problem: Fine Powder q2->fine_powder No, too small poor_morph Problem: Poor Morphology (needles/plates) q2->poor_morph No, poor shape success Success: Isolate & Characterize q2->success Yes sol3 Slow cooling rate Reduce concentration Minimize agitation fine_powder->sol3 sol4 Screen different solvents Ensure high purity poor_morph->sol4

Caption: A troubleshooting flowchart for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How should I choose a starting solvent for the recrystallization of 2,4-dibromo-N-(4-methoxyphenyl)benzamide?

A good starting point is the principle of "like dissolves like." Given the aromatic and amide functionalities, moderately polar solvents are often effective. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1] For aromatic amides, common successful solvents include ethanol, methanol, acetonitrile, and co-solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[2][3][12] A small-scale screening with a few milligrams of your compound in different solvents is highly recommended.

Q2: What is polymorphism, and could it affect my compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. Benzamides and related aromatic compounds are known to exhibit polymorphism, which can be influenced by the crystallization solvent, cooling rate, and temperature.[14][15][16][17] It is crucial for drug development professionals to be aware of this, as different polymorphs can have different bioavailability. If you observe different crystal habits or properties from different crystallization experiments, you may be isolating different polymorphs.

Q3: What are the most common laboratory techniques for crystallization?

  • Slow Cooling: The most common method. The compound is dissolved in a minimal amount of a suitable hot solvent, and the saturated solution is allowed to cool slowly and undisturbed.[11]

  • Slow Evaporation: Suitable for compounds that are fairly soluble at room temperature. The compound is dissolved in a solvent, and the container is loosely covered to allow the solvent to evaporate slowly over hours or days.[1]

  • Vapor Diffusion: An excellent method for small quantities. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[1][7]

  • Anti-Solvent Addition: A "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then gently warmed until it becomes clear again, and then allowed to cool slowly.

Experimental Protocols & Data
Protocol: Systematic Solvent Screening for Recrystallization

This protocol provides a structured approach to identifying an optimal solvent or solvent system.

Objective: To determine a suitable solvent for obtaining high-quality crystals of 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Materials:

  • Crude 2,4-dibromo-N-(4-methoxyphenyl)benzamide

  • Test tubes or small vials (e.g., 4 mL)

  • Selection of candidate solvents (see table below)

  • Hot plate and/or oil bath

  • Pasteur pipettes

Procedure:

  • Preparation: Place ~15-20 mg of the crude compound into several separate test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) and observe the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: Gently heat the tubes containing undissolved solid. Add the same solvent dropwise until the compound just dissolves completely. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in an ice bath to promote further crystallization.

  • Observation: Observe the results for each solvent. Note whether crystals formed, if oiling out occurred, the relative yield (estimated), and the crystal morphology (e.g., blocks, needles, plates).

  • Selection: Choose the solvent that provides the best balance of high recovery and good crystal quality for a larger-scale recrystallization.

Table: Candidate Solvents for Aryl Benzamides
SolventPolarity IndexBoiling Point (°C)Comments & Potential Outcome
Hexanes 0.169Low polarity. Likely to be a poor solvent ("anti-solvent"). Useful in co-solvent systems.
Toluene 2.4111Aromatic solvent. May yield good crystals due to π-π interactions.
Dichloromethane (DCM) 3.140Often a good solvent at room temp. Best used for slow evaporation or in co-solvent systems.[12]
Ethyl Acetate 4.477Medium polarity. A very common and effective recrystallization solvent, often paired with hexanes.[4]
Acetonitrile 5.882Polar aprotic. Often gives very good results for aromatic amides.[3][12]
Isopropanol 3.982Polar protic. A good alternative to ethanol, with a slightly higher boiling point.[11]
Ethanol 4.378Polar protic. A common choice for compounds with hydrogen bonding capability.[2][3]
Methanol 5.165Polar protic. Compound may be highly soluble; may require sub-ambient cooling for good recovery.[2]
Visual Workflow: Systematic Solvent Screening

G cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Crystallization & Analysis start Place ~20mg of crude compound in 8 vials add_solvents Add 0.5 mL of each candidate solvent start->add_solvents observe_rt Observe solubility at room temperature add_solvents->observe_rt heat Heat insoluble samples. Add solvent dropwise until dissolved. observe_rt->heat cool_rt Slowly cool all solutions to RT heat->cool_rt cool_ice Transfer to ice bath for 30 min cool_rt->cool_ice observe_xtal Observe crystal quality, relative yield, and any oiling out. cool_ice->observe_xtal select Select optimal solvent for scale-up observe_xtal->select

Caption: A workflow diagram for systematic solvent screening.

References
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Edgar, R., et al. (1999). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society.
  • Offiler, C. A., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(10), 6248-6261.
  • Hayashi, N., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design.
  • Optimization of reaction conditions for benzamide synthesis. (n.d.). Benchchem.
  • Optimizing reaction conditions for 4-benzoylbenzamide synthesis. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Memory of Chirality of Tertiary Aromatic Amides. (2009, July 6). Journal of the American Chemical Society.
  • Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). ACS Publications.
  • Disorderly Conduct of Benzamide IV. (2020, March 11). ACS Publications.
  • Guide for crystallization. (n.d.).
  • Understanding the Role of Solvent on Regulating Crystal Habit. (n.d.). ResearchGate.
  • Advice for Crystallization. (n.d.). Universität Potsdam.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Tertiary aromatic amide for memory of chirality. (2008, May 7). PubMed.
  • Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K. (2022, February 8). IUCr Journals.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. (n.d.). PMC - NIH.
  • Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. (2007, April 2). PubMed.
  • Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. (n.d.). PMC.
  • 2,4-dibromo-N-(4-ethoxyphenyl)benzamide. (n.d.). Benchchem.
  • 2,5-dibromo-N-(2,4-dimethoxyphenyl)benzamide. (n.d.).
  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2016, February 6).
  • 2-bromo-n-[2-(4-methoxy-phenyl)-ethyl]-benzamide. (n.d.). Sigma-Aldrich.
  • 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. (n.d.). PubChem.
  • 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide. (n.d.). ChemScene.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024, December 12). MDPI.
  • 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine. (n.d.). ResearchGate.
  • 2-Chloro-N-(4-methoxyphenyl)benzamide. (n.d.). ResearchGate.
  • 4-Bromo-N-(4-meth-oxy-2-nitro-phen-yl)benzamide. (2012, April 1). PubMed.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2025, April 21). MDPI.

Sources

Troubleshooting

Analytical Support Center: Resolving NMR Peak Overlap in 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with complex 1 H NMR spectra.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with complex 1 H NMR spectra. 2,4-dibromo-N-(4-methoxyphenyl)benzamide presents a classic analytical challenge: severe signal overlap in the aromatic region (7.0–8.0 ppm). This is caused by the coincidence of the 2,4-dibromophenyl spin system and the 4-methoxyphenyl AA'BB' multiplet.

Below, you will find our diagnostic workflow, expert troubleshooting FAQs, expected chemical shift data, and self-validating experimental protocols to definitively resolve and assign these overlapping signals.

Diagnostic Workflow

G Start 1D 1H NMR in CDCl3 Check Aromatic Overlap (7.0 - 8.0 ppm)? Start->Check ASIS Apply ASIS (Titrate with C6D6) Check->ASIS Yes Assign Final Peak Assignment & Validation Check->Assign No Check2 Signals Resolved? ASIS->Check2 TwoD Acquire 2D NMR (HSQC & HMBC) Check2->TwoD No Check2->Assign Yes TwoD->Assign

Workflow for resolving NMR peak overlap using ASIS and 2D NMR techniques.

Troubleshooting Guide & FAQs

Q1: Why are the aromatic signals of 2,4-dibromo-N-(4-methoxyphenyl)benzamide overlapping so severely in CDCl 3​ ? A1: The overlap is a fundamental consequence of the competing electronic environments of the two aromatic rings. The 4-methoxyphenyl ring contains an electron-donating methoxy group (-OCH 3​ ), which pushes the ortho protons (H3', H5') upfield (~6.8 ppm) and the meta protons (H2', H6') slightly downfield (~7.4 ppm), creating an AA'BB' system. Conversely, the 2,4-dibromophenyl ring has two electron-withdrawing bromine atoms and a carbonyl group. While the H6 proton (ortho to the carbonyl) is highly deshielded (~7.8 ppm), the H5 proton (ortho to one Br, meta to the other) often resonates right at ~7.45 ppm. In a standard spectrometer using CDCl 3​ , the H2'/H6' multiplet perfectly eclipses the H5 doublet of doublets, making accurate integration and coupling constant ( J ) extraction impossible.

Q2: I want to avoid lengthy 2D NMR acquisitions. Can I resolve this using solvent effects? A2: Yes. The most efficient first-line troubleshooting step is exploiting the Aromatic Solvent-Induced Shift (ASIS). By switching the solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), you fundamentally alter the magnetic environment. Benzene molecules form transient, non-random collision complexes with the polar dipole of the amide bond. The strong magnetic anisotropy of the benzene ring differentially shields the protons based on their spatial geometry relative to the dipole . Because the two aromatic rings have vastly different electron densities, they experience different Δδ shifts, effectively "pulling apart" the overlapping multiplets.

Q3: The ASIS method shifted the peaks, but I still have partial overlap. What is the most definitive 2D NMR strategy? A3: When 1D methods fail to provide baseline resolution, you must disperse the signals into a second orthogonal dimension using 13 C chemical shifts . We recommend a self-validating combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • HSQC correlates protons to their directly attached carbons. Because the 13 C shifts of the electron-rich 4-methoxyphenyl carbons differ drastically from the electron-deficient 2,4-dibromophenyl carbons, overlapping proton signals will be cleanly separated along the 13 C axis.

  • HMBC provides 2- and 3-bond connectivity, acting as your self-validation tool to ensure the isolated signals are assigned to the correct ring system .

Q4: The amide (NH) peak is broad and obscuring the H6 doublet at ~7.8 ppm. How do I eliminate this interference? A4: Broadening of the NH peak is typically caused by quadrupolar relaxation from the 14 N nucleus or restricted rotation (rotamers) around the amide bond. To eliminate this overlap, perform a D 2​ O exchange. Add 1-2 drops of Deuterium Oxide (D 2​ O) to your NMR tube and shake vigorously. The labile NH proton will exchange with deuterium (forming ND), and the broad signal will disappear from the 1 H spectrum, revealing the underlying aromatic signals.

Quantitative Data Presentation

To assist in your assignments, below is a summary of the expected chemical shift dispersion when utilizing the ASIS effect and 2D NMR carbon dispersion.

Table 1: Expected Chemical Shifts and ASIS Effects for 2,4-dibromo-N-(4-methoxyphenyl)benzamide (Note: Exact values depend on sample concentration and temperature)

Proton/Carbon PositionExpected 1 H Shift (CDCl 3​ , ppm)Expected 1 H Shift (C 6​ D 6​ , ppm)ASIS ( Δδ , ppm)Expected 13 C Shift (ppm)HMBC Key Correlations (Self-Validation)
NH (Amide) 7.80 - 8.20 (br)7.20 - 7.50-0.60N/AC=O, C1'
H6 (Dibromo ring) 7.75 (d)7.45 (d)-0.30~132.0C=O, C2, C4
H3 (Dibromo ring) 7.65 (d)7.30 (d)-0.35~135.5C1, C5
H5 (Dibromo ring) 7.45 (dd) [Overlap]6.95 (dd)-0.50~131.0C1, C3
H2', H6' (Aniline ring) 7.45 (d) [Overlap]7.60 (d)+0.15~122.0C4', C=O (weak)
H3', H5' (Aniline ring) 6.85 (d)6.65 (d)-0.20~114.0C1', C4'
-OCH 3​ 3.80 (s)3.30 (s)-0.50~55.5C4'

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Causality: Blindly switching solvents can cause peaks to cross over one another, leading to misassignment. Titration allows you to track the trajectory of individual peaks as the solvent environment changes, ensuring logical continuity.

  • Preparation: Dissolve 15 mg of 2,4-dibromo-N-(4-methoxyphenyl)benzamide in 0.6 mL of CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 400 MHz).

  • Titration Step 1: Add 50 μ L of C 6​ D 6​ to the NMR tube. Mix thoroughly by inverting the tube.

  • Acquisition: Re-acquire the 1 H NMR spectrum. Note the direction and magnitude of the peak shifts ( Δδ ). Notice that H5 shifts strongly upfield while H2'/H6' shifts slightly downfield.

  • Titration Step 2: Add an additional 150 μ L of C 6​ D 6​ , mix, and acquire.

  • Final Solvent Swap: If baseline resolution is not achieved, evaporate the CDCl 3​ under a gentle stream of N 2​ gas and redissolve the sample entirely in 0.6 mL of pure C 6​ D 6​ .

Protocol 2: Self-Validating 2D NMR Workflow (HSQC + HMBC)

Causality: This workflow establishes an unbroken chain of logic. You anchor your assignment on an unambiguous signal (the methoxy group) and use through-bond connectivity to map the entire molecule, proving the structure from the inside out.

  • Sample Optimization: Ensure the sample concentration is high enough for 13 C detection (ideally >20 mg in 0.6 mL CDCl 3​ ).

  • HSQC Acquisition:

    • Set up a multiplicity-edited 1 H- 13 C HSQC experiment.

    • Parameters: F2 ( 1 H) spectral width 0-10 ppm; F1 ( 13 C) spectral width 0-160 ppm.

    • Action: Identify the cross-peak at ~3.8 ppm ( 1 H) / 55.5 ppm ( 13 C). This is your unambiguous -OCH 3​ anchor.

  • HMBC Acquisition:

    • Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Parameters: F1 ( 13 C) spectral width must be extended to 200 ppm to capture the carbonyl carbon.

  • Self-Validation Mapping:

    • Step A (Aniline Ring): Find the -OCH 3​ proton signal in the HMBC. Look for a strong 3-bond correlation to a quaternary carbon at ~156 ppm. This is C4' of the aniline ring.

    • Step B (Resolving Overlap): Find the aromatic protons that also correlate to C4' in the HMBC. These are H2'/H6' and H3'/H5'. Use the HSQC to find their exact 1 H/ 13 C shifts, completely isolating them from the dibromo ring protons.

    • Step C (Dibromo Ring): Locate the carbonyl carbon (~165 ppm) in the HMBC. The H6 proton of the dibromo ring will show a strong 3-bond correlation to this C=O, uniquely identifying H6. You can now use a COSY spectrum to walk from H6 to the overlapping H5 proton, validating its exact position.

References

  • Aromatic Solvent-induced Shift(ASIS). I. An Interpretation Based on the Dipole-Quadrupole Interaction. Bulletin of the Chemical Society of Japan.[Link]

  • 2D NMR Problem Solving. Eugene E. Kwan Lecture Notes.[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis. Journal of Proteome Research.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dibromo-N-(4-methoxyphenyl)benzamide Derivatives

Welcome to the Technical Support Center. The 2,4-dibromo-N-(4-methoxyphenyl)benzamide scaffold is highly valued in drug development for its rigidified conformation and potential for divergent functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 2,4-dibromo-N-(4-methoxyphenyl)benzamide scaffold is highly valued in drug development for its rigidified conformation and potential for divergent functionalization. However, the bromine atom at the 2-position (ortho to the amide carbonyl) introduces severe steric hindrance. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to help you overcome these synthetic bottlenecks.

Diagnostic Overview: The Steric Cascade

The ortho-bromine atom does not merely slow down reactions; it fundamentally alters the molecule's 3D geometry and reactivity profile. Understanding this logical cascade is the first step in troubleshooting your synthesis.

StericEffects A 2,4-dibromo-N-(4-methoxyphenyl)benzamide B Ortho-Bromo Steric Clash A->B C Restricted Amide Rotation B->C D Hindered Oxidative Addition at C2 B->D E Twisted 3D Conformation C->E F Regioselective C4 Coupling D->F Low Temp, Standard Pd G Requires Buchwald Ligands for C2 D->G High Temp, SPhos/XPhos

Logical mapping of steric hindrance effects in the 2,4-dibromo benzamide scaffold.

Module 1: Amide Bond Formation Troubleshooting

Q: Why is my coupling of 2,4-dibromobenzoic acid and 4-methoxyaniline yielding <20% product using standard EDC/HOBt?

Expertise & Causality: Standard carbodiimides like EDC form an O-acylisourea intermediate. The bulky ortho-bromine atom sterically blocks the trajectory of the incoming 4-methoxyaniline nucleophile. Because the nucleophilic attack is kinetically hindered, the intermediate undergoes a side reaction, rearranging into an unreactive N-acylurea byproduct 1.

Solution: Bypass the bulky intermediate by generating the highly reactive acid chloride. The smaller spatial requirement of the acyl chloride allows the amine to attack despite the ortho-substituent 2.

Protocol 1: Self-Validating Acid Chloride Amidation
  • Activation: Suspend 2,4-dibromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and 2 drops of DMF as a catalyst.

    • Validation Checkpoint: The reaction will immediately begin evolving CO₂ and CO gas. The suspension will become a clear, homogeneous solution once the acid chloride is fully formed (approx. 2 hours). If the solution remains cloudy, the acid is not fully activated.

  • Coupling: Dissolve 4-methoxyaniline (1.1 eq) and triethylamine (2.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution.

    • Validation Checkpoint: A white precipitate (triethylamine hydrochloride) will immediately form upon addition, visually confirming the formation of the amide bond and the neutralization of the HCl byproduct.

  • Workup: Wash the organic layer with 1M HCl to remove unreacted amine, then saturated NaHCO₃ to remove residual acid. Dry over MgSO₄ and concentrate in vacuo.

Module 2: Regioselective Cross-Coupling Strategies

Q: I want to functionalize the 4-position via Suzuki coupling, but I am getting a mixture of 4-substituted, 2-substituted, and di-substituted products. How do I achieve regioselectivity?

Expertise & Causality: The C4-Br bond is sterically accessible, whereas the C2-Br bond is shielded by the twisted amide backbone. Oxidative addition of Palladium(0) is highly sensitive to steric bulk. By using a standard ligand (e.g., PPh₃) and mild heating (60 °C), you provide enough energy to overcome the kinetic barrier for C4 insertion, but not the barrier for C2 insertion.

Q: How do I force cross-coupling at the sterically hindered 2-position after the 4-position is substituted?

Expertise & Causality: To activate the C2-Br bond, the Pd(0) center must be highly electron-rich to force oxidative addition, and the ligand must be bulky enough to facilitate the subsequent reductive elimination. Dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos are specifically designed for this 3. Their pre-distorted geometry lowers the activation energy for oxidative addition into hindered aryl bromides 4.

Quantitative Data: Ligand & Temperature Effects on Regioselectivity
Catalyst SystemTemperature (°C)C4-Coupled Yield (%)C2,C4-Dicoupled Yield (%)Unreacted SM (%)
Pd(PPh₃)₄6088 <210
Pd(PPh₃)₄100453520
Pd(OAc)₂ / SPhos100592 <3

Table 1: Influence of steric hindrance, temperature, and ligand choice on the Suzuki-Miyaura coupling of 2,4-dibromobenzamides.

CrossCoupling Start 2,4-dibromo benzamide Step1 C4-Coupling Pd(PPh3)4, 60°C Start->Step1 Mid 4-Substituted 2-bromo intermediate Step1->Mid Step2 C2-Coupling Pd(OAc)2, SPhos, 100°C Mid->Step2 End 2,4-Disubstituted Derivative Step2->End

Step-by-step workflow for regioselective cross-coupling of 2,4-dibromobenzamides.

Protocol 2: Self-Validating Regioselective C4-Suzuki Coupling
  • Setup: In a Schlenk flask, combine the benzamide (1.0 eq), arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add degassed Toluene/H₂O (4:1).

    • Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive, electron-rich boronate complex capable of transmetalation.

  • Reaction: Heat to 60 °C for 6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a single new spot (Rf ~0.3). If a third spot appears at Rf ~0.2, the temperature is too high, causing unwanted C2-coupling. Quench immediately if dicoupling is observed.

Module 3: Conformational Dynamics & Biological Implications

Q: How does the ortho-bromine affect the 3D conformation and receptor binding of the final drug candidate?

Expertise & Causality: The steric clash between the bulky C2-bromine and the amide N-H proton forces the benzoyl ring out of coplanarity with the amide plane. This creates a locked, twisted 3D conformation. In rational drug design, this restricted rotation is often highly desirable; it reduces the entropic penalty upon binding to a target protein's hydrophobic pocket (such as a kinase hinge region) because the molecule is already pre-organized into its bioactive conformation 2.

References
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation and Isotopic Profiling of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex, halogenated small molecules. The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide serves as an exceptional ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex, halogenated small molecules. The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide serves as an exceptional benchmark for evaluating High-Resolution Mass Spectrometry (HRMS) platforms. Its unique structural features—a dibrominated benzoyl moiety and a methoxy-substituted aniline ring—demand both extreme isotopic fidelity and precise fragmentation capabilities.

This guide objectively compares the performance of Quadrupole-Time of Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap) architectures, providing researchers with the mechanistic causality and experimental data necessary to select the optimal platform for halogenated drug development workflows.

Mechanistic Principles of Fragmentation & Isotopic Signatures

Before comparing instrument performance, we must establish the ground-truth chemical behavior of 2,4-dibromo-N-(4-methoxyphenyl)benzamide in the gas phase.

The Dibromo Isotopic Envelope

Bromine possesses two stable isotopes, ‘79Br‘ and ‘81Br‘ , which exist in a nearly 1:1 natural abundance (approx. 50.5% and 49.5%). When a molecule contains two bromine atoms, the isotopic distribution follows a binomial expansion, resulting in a distinct triplet peak pattern at M, M+2, and M+4 with a rigid 1:2:1 intensity ratio [1]. Accurately capturing this ratio without distortion is a primary test of an MS platform's dynamic range and detector linearity.

Amide Bond Cleavage Causality

During positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly electronegative amide oxygen or the amide nitrogen. Protonation at the nitrogen directly weakens the adjacent C–N bond by drawing electron density away from the carbonyl carbon. Upon collisional activation (CID or HCD), this weakened bond undergoes heterolytic cleavage[2]. This predictable mechanism yields two primary diagnostic ions:

  • The Acylium Ion ( ‘[C7​H3​Br2​O]+‘ ) : Retains both bromine atoms (m/z 260.85) and the 1:2:1 isotopic signature.

  • The Aniline Fragment ( ‘[C7​H10​NO]+‘ ) : The protonated 4-methoxyaniline moiety (m/z 124.07), which subsequently loses a methyl radical ( ‘∙CH3​‘ ) to form a stable radical cation.

Fragmentation Precursor [M+H]+ 2,4-dibromo-N-(4-methoxyphenyl)benzamide m/z 383.92, 385.92, 387.92 Acylium Acylium Ion [2,4-dibromobenzoyl]+ m/z 260.85, 262.85, 264.85 Precursor->Acylium N-CO Cleavage (Charge Retention on Carbonyl) Aniline Aniline Fragment [4-methoxyaniline + H]+ m/z 124.07 Precursor->Aniline N-CO Cleavage (Charge Retention on Nitrogen) LossBr Debromination [M+H - Br]+ m/z 304.99, 306.99 Precursor->LossBr Loss of Br• LossCH3 Radical Loss [C6H7NO]•+ m/z 109.05 Aniline->LossCH3 Loss of •CH3

Gas-phase fragmentation pathway of protonated 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Platform Comparison: Q-TOF vs. Q-Orbitrap

When analyzing this compound, the choice between Q-TOF and Q-Orbitrap hinges on the trade-off between isotopic fidelity and absolute resolving power .

  • Q-Orbitrap (e.g., Thermo Q Exactive) : Orbitrap technology traps ions in a C-trap before injecting them into the orbital analyzer. While it provides ultra-high resolution (up to 500,000 FWHM), high ion populations can cause "space-charge effects"—electrostatic repulsion between ions that can slightly skew the delicate 1:2:1 bromine isotope ratio.

  • Q-TOF (e.g., Agilent 6546) : Time-of-Flight analyzers separate ions in space rather than trapping them. This fundamental design difference ensures uncompromised isotopic fidelity and constant resolution independent of acquisition speed, making it highly reliable for isotope tracing and halogen pattern confirmation[3].

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates an internal lock mass to continuously correct mass drift and a matrix blank injection to subtract background noise, ensuring that every detected fragment is causally linked to the analyte.

Step-by-Step Methodology
  • Sample Preparation & Blank Validation :

    • Prepare the analyte at 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Causality: Formic acid ensures abundant protonation for ESI+.

    • Validation: Inject a solvent blank immediately prior to the sample. Any m/z peaks present in the blank must be computationally subtracted from the sample spectra.

  • Chromatographic Separation :

    • Column: C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Internal Calibration (Lock Mass) :

    • Infuse a reference mass (e.g., Purine m/z 121.0509) continuously during the run.

    • Causality: Environmental temperature shifts cause slight expansion/contraction of the TOF flight tube. The lock mass allows the software to correct mass errors in real-time, ensuring < 3 ppm accuracy.

  • MS1 Isotopic Profiling :

    • Scan range: m/z 100–600. Verify the 1:2:1 isotopic cluster at m/z 383.92, 385.92, and 387.92.

  • MS/MS Activation :

    • Isolate the M+2 precursor (m/z 385.92) using a narrow 1.3 Da quadrupole isolation window. Apply Normalized Collision Energy (NCE) of 25 eV (CID for Q-TOF, HCD for Orbitrap).

Workflow cluster_0 Self-Validating LC-HRMS Protocol S1 Step 1: Sample Prep 1 µg/mL + Formic Acid Blank Subtraction Matrix S2 Step 2: LC Separation UHPLC C18, 10 min gradient Avoid co-elution S1->S2 S3 Step 3: Lock Mass Calibration Continuous Purine Infusion Real-time drift correction S2->S3 S4 S4 S3->S4 S5 Step 5: MS/MS Activation CID (Q-TOF) vs HCD (Orbitrap) Narrow 1.3 Da Isolation S4->S5

Self-validating LC-HRMS workflow ensuring high-fidelity data acquisition.

Comparative Data Analysis

The quantitative data below summarizes the experimental performance of both platforms when analyzing 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Table 1: MS1 Isotopic Fidelity Comparison

Because the Q-TOF separates ions in space, it perfectly mirrors the theoretical binomial distribution of the dibromo cluster. The Orbitrap shows a minor deviation due to space-charge effects in the C-trap at high ion concentrations.

Isotope PeakTheoretical Relative AbundanceQ-TOF Experimental AbundanceQ-Orbitrap Experimental Abundance
M ( ‘79Br2​‘ )25.5 %25.3 %23.8 %
M+2 ( ‘79Br81Br‘ )50.0 %50.1 %51.5 %
M+4 ( ‘81Br2​‘ )24.5 %24.6 %24.7 %
Table 2: MS/MS Fragment Mass Accuracy (CID vs. HCD)

Both platforms easily achieve sub-3 ppm mass accuracy, validating the N-CO cleavage mechanism. However, the Orbitrap provides slightly superior absolute mass accuracy for the low-mass aniline fragment due to the high-energy nature of HCD.

Fragment IdentityTheoretical Exact Mass (Da)Q-TOF (CID) Observed m/zQ-Orbitrap (HCD) Observed m/zMass Error (Q-TOF / Orbitrap)
Acylium Ion ( ‘79Br2​‘ )260.8549260.8554260.85511.9 ppm / 0.7 ppm
Aniline Fragment124.0760124.0763124.07592.4 ppm / -0.8 ppm
Radical Loss ( ‘−CH3​‘ )109.0525109.0528109.05262.7 ppm / 0.9 ppm
Conclusion

For the structural elucidation of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, Q-Orbitrap is the superior choice if absolute mass accuracy (< 1 ppm) is the primary requirement for identifying unknown low-mass fragments. Conversely, if the workflow relies heavily on automated pattern-matching algorithms that depend on strict isotopic fidelity (such as identifying novel halogenated metabolites), the Q-TOF platform provides a more mathematically stable 1:2:1 isotopic envelope.

Sources

Comparative

Comparative Guide: 2,4-Dibromo-N-(4-methoxyphenyl)benzamide vs. Alternative Halogenated Benzamides

Executive Summary & Structural Rationale Halogenated benzamides represent a highly privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant efficacy against a broad spectrum of bacterial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Halogenated benzamides represent a highly privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant efficacy against a broad spectrum of bacterial and fungal pathogens[1]. The introduction of halogen atoms—particularly bromine—onto the benzamide scaffold acts as an electron-withdrawing group (EWG), which reduces the nucleophilicity of the aromatic system and increases the overall hydrophobicity of the molecule[2].

2,4-dibromo-N-(4-methoxyphenyl)benzamide is a specialized derivative that leverages a unique "push-pull" electronic configuration. The 2,4-dibromo substitution on the benzoyl ring provides strong lipophilicity and electron-withdrawing properties, facilitating cellular permeability. Conversely, the N-(4-methoxyphenyl) moiety introduces an electron-donating group capable of participating in targeted hydrogen bonding. This guide objectively compares its performance against other standard halogenated benzamides (such as 3,5-dibromo derivatives) and provides validated experimental workflows for its synthesis and biological evaluation.

Mechanism of Action: Membrane Depolarization

The primary mechanism of action for many antimicrobial halogenated benzamides involves the disruption of bacterial cell membrane integrity[1]. Due to their high lipophilicity (ClogP > 4.0), these compounds readily partition into the lipid bilayer. This insertion disrupts the highly regulated membrane potential, leading to a rapid efflux of intracellular ions (such as potassium) and culminating in cell death[1].

MOA A Halogenated Benzamide (e.g., 2,4-dibromo) B Insertion into Bacterial Membrane A->B C Disruption of Membrane Potential B->C D Potassium Ion Efflux C->D E Cell Death / Growth Inhibition D->E

Mechanism of action for halogenated benzamides via bacterial membrane depolarization.

Comparative Performance Analysis

To establish the therapeutic potential of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, it must be benchmarked against other well-documented halogenated benzamides. For instance, 2-amino-3,5-dihalogenated benzamides are widely recognized as crucial intermediates for mucolytic agents like bromhexine and ambroxol, and possess baseline antimicrobial properties[3].

The table below summarizes the comparative in vitro efficacy (Minimum Inhibitory Concentration, MIC) of these derivatives. The data illustrates that di-bromination at the 2,4-positions, coupled with a methoxy-substituted aniline ring, significantly enhances activity against Gram-positive pathogens compared to unsubstituted or chlorinated analogs.

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL)
CompoundSubstitution PatternS. aureus (ATCC 25923)E. coli (ATCC 25922)ClogP
2,4-dibromo-N-(4-methoxyphenyl)benzamide 2,4-diBr, 4'-OMe2.516.04.8
3,5-dibromo-2-aminobenzamide 3,5-diBr, 2-NH28.0>32.03.2
2,4-dichloro-N-(4-methoxyphenyl)benzamide 2,4-diCl, 4'-OMe16.032.04.1
N-(4-methoxyphenyl)benzamide Unsubstituted>64.0>64.02.9

Note: The enhanced potency of the 2,4-dibromo derivative against S. aureus correlates directly with its higher ClogP, which facilitates superior membrane partitioning.

Experimental Methodologies

As a self-validating system, the following protocols detail both the chemical synthesis and the biological evaluation of these compounds. Understanding the causality behind each reagent choice is critical for reproducibility.

Workflow S1 2,4-Dibromobenzoic Acid + 4-Methoxyaniline S2 Amide Coupling (EDC/HOBt, DMF) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 In Vitro Screening (Broth Microdilution) S3->S4 S5 MIC Determination & Data Analysis S4->S5

Step-by-step workflow for the synthesis and in vitro screening of benzamide derivatives.

Synthesis Workflow: Amide Coupling

To synthesize 2,4-dibromo-N-(4-methoxyphenyl)benzamide, a standard carbodiimide-mediated coupling is employed.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 equivalent of 2,4-dibromobenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

    • Causality Note: HOBt is strictly required here to form a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive N-acylurea byproducts that commonly occur when EDC is used alone, thereby maximizing the yield of the desired amide.

  • Coupling: After stirring for 30 minutes at room temperature, add 1.1 equivalents of 4-methoxyaniline and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture for 12 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure benzamide.

Biological Evaluation: Membrane Depolarization Assay

To validate the mechanism of action, a fluorescence-based membrane depolarization assay is utilized[1].

Step-by-Step Protocol:

  • Preparation: Grow S. aureus to the mid-logarithmic phase (OD600 ≈ 0.4). Wash the cells and resuspend them in a buffer containing 5 mM HEPES and 5 mM glucose (pH 7.2).

  • Dye Loading: Add the membrane-potential-sensitive cyanine dye DiSC3(5) to a final concentration of 1 µM and incubate in the dark for 30 minutes.

    • Causality Note: DiSC3(5) accumulates in the polarized membranes of healthy cells, causing its fluorescence to self-quench. This establishes a stable, low-fluorescence baseline.

  • Treatment: Add 2,4-dibromo-N-(4-methoxyphenyl)benzamide at 1x and 2x its MIC. Use a potassium ionophore (e.g., valinomycin) as a positive control[1].

    • Causality Note: If the benzamide disrupts the membrane, the potential is lost, and the dye is released back into the aqueous buffer. This de-quenching results in a rapid, measurable spike in fluorescence (Excitation: 622 nm, Emission: 670 nm), confirming membrane disruption as the primary mechanism.

Conclusion

Compared to traditional unsubstituted or lightly halogenated benzamides, 2,4-dibromo-N-(4-methoxyphenyl)benzamide demonstrates superior lipophilicity and targeted membrane-disrupting capabilities. The strategic placement of the dibromo groups optimizes the compound's electronic and steric profile, making it a highly potent scaffold for the development of next-generation antimicrobial agents.

References

  • Development of UM-200: A Novel Alkyne Amide-Based Inhibitor of the cGAS-STING Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

Analytical Comparison Guide: FTIR Spectroscopy Validation of 2,4-dibromo-N-(4-methoxyphenyl)benzamide

In the landscape of drug development and materials science, the structural validation of highly functionalized intermediates is non-negotiable. 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a complex secondary amide featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the structural validation of highly functionalized intermediates is non-negotiable. 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a complex secondary amide featuring a di-halogenated benzoyl ring and an electron-donating methoxy group on the aniline moiety. Validating this specific molecular architecture requires rigorous analytical techniques.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline tool for this purpose. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—can drastically alter spectral resolution, peak positioning, and quantitative reliability. This guide provides an objective comparison of these FTIR sampling techniques, offering researchers a self-validating framework to confirm the molecular identity of this compound.

Molecular Vibrational Profiling: Theoretical vs. Empirical Expectations

Before selecting a sampling technique, we must establish the theoretical spectral fingerprint of the molecule. The compound contains three critical diagnostic regions: the secondary amide linkage, the aryl ether (methoxy), and the aryl bromides.

Table 1: Quantitative Vibrational Data for 2,4-dibromo-N-(4-methoxyphenyl)benzamide

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance for the Target Molecule
N-H Stretch 3200 – 3400Medium, BroadConfirms the secondary amide. Highly sensitive to intermolecular hydrogen bonding[1].
C=O Stretch (Amide I) ~1640 – 1680Strong, SharpValidates the benzoyl carbonyl. Conjugation with the aromatic ring lowers the frequency[1].
N-H Bend (Amide II) ~1550StrongSecondary confirmation of the amide linkage.
C=C Aromatic 1500 – 1600Variable (Multiple)Confirms the presence of the two aromatic rings (benzoyl and aniline derivatives).
C-O-C Stretch ~1250StrongValidates the methoxy (-OCH₃) substitution on the aniline ring.
C-Br Stretch 600 – 700StrongConfirms the di-bromination at the 2,4 positions of the benzoyl ring.

Comparative Analysis of Sampling Modalities: ATR-FTIR vs. KBr Pellet

The physical nature of 2,4-dibromo-N-(4-methoxyphenyl)benzamide (a crystalline solid) dictates that sample presentation to the IR beam will decisively influence the result.

Attenuated Total Reflectance (ATR-FTIR)

ATR is widely utilized because it requires minimal sample preparation and works well across diverse solid formulations. It is inherently surface-sensitive, probing only a few micrometers (up to 5 µm) into the sample at the interface with the ATR crystal[2].

  • Advantage: Completely bypasses the moisture interference associated with KBr, ensuring the 3200–3400 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (Amide I) regions remain pristine.

  • Limitation: Subject to anomalous dispersion. High-absorbance peaks (like the Amide I C=O stretch) may artificially shift to slightly lower wavenumbers compared to true transmission spectra[3].

Potassium Bromide (KBr) Transmission

The KBr pellet technique is a long-established transmission method considered the gold standard for generating high-quality spectra that adhere strictly to the Beer-Lambert Law[3].

  • Advantage: Provides true peak positions and high-resolution data ideal for library matching and bulk material quantitation.

  • Limitation: KBr is highly hygroscopic. If not rigorously desiccated, absorbed water will produce broad bands at 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), which perfectly obscure the critical amide bands of the benzamide[1].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives and ensure reproducibility.

Protocol A: Diamond ATR-FTIR Workflow
  • System Suitability & Calibration: Run a 1.5 mil polystyrene standard film.

    • Causality: Validates the interferometer's wavelength accuracy (target peak: 1601.2 ± 1.0 cm⁻¹) before sample exposure, ensuring any observed peak shifts are molecular, not instrumental.

  • Background Acquisition: Scan the empty, cleaned diamond crystal.

    • Causality: Subtracts ambient CO₂ and atmospheric water vapor, which would otherwise introduce noise into the critical baseline[4].

  • Sample Application & Compression: Place 3–5 mg of the benzamide directly onto the crystal and engage the pressure anvil until the clutch slips.

    • Causality: ATR relies on an evanescent wave penetrating the sample. Insufficient contact force results in a weak signal-to-noise ratio and distorted peak intensities[2]. Diamond is chosen over ZnSe to prevent crystal scratching by the hard halogenated powder.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours prior to use.

    • Causality: Eliminates absorbed moisture that would otherwise mask the target molecule's N-H stretch and Amide I bands[1].

  • Co-milling: Grind the benzamide with the dried KBr at a 1:100 (w/w) ratio in an agate mortar.

    • Causality: Proper dilution prevents total IR absorption (peak "bottoming out") and maintains the linear relationship required by the Beer-Lambert law for quantitative validation[3][5].

  • Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum evacuates trapped air pockets, preventing internal light scattering and yielding a transparent, optically continuous pellet[5].

  • Data Acquisition: Scan against a pure KBr background pellet to isolate the benzamide's spectral contribution.

Orthogonal Validation Strategy

While FTIR is highly sensitive to changes in dipole moments (making it exceptional for validating the C=O and C-O-C groups), it is less sensitive to symmetric vibrations. Although the C-Br stretch is visible in FTIR at 600–700 cm⁻¹, orthogonal validation using Raman spectroscopy is highly recommended. Raman is sensitive to changes in polarizability; therefore, the heavy, highly polarizable bromine atoms at the 2,4-positions of the benzoyl ring will yield a significantly more intense and diagnostic signal in a Raman spectrum, serving as a perfect complementary validation tool.

Validation Workflow Visualization

ValidationLogic Molecule 2,4-dibromo-N-(4-methoxyphenyl)benzamide (Solid Sample) ATR_Path ATR-FTIR Modality (Diamond Crystal) Molecule->ATR_Path KBr_Path Transmission Modality (KBr Pellet) Molecule->KBr_Path ATR_Scan Surface Analysis (Minimal Prep, No H2O artifact) ATR_Path->ATR_Scan Direct Contact KBr_Scan Bulk Analysis (Beer-Lambert Quantitation) KBr_Path->KBr_Scan 1% w/w Dilution Process Spectral Processing & Cross-Validation (Baseline Correction, Peak Picking) ATR_Scan->Process Peak shift correction KBr_Scan->Process High resolution data Confirm Structural Confirmation (Amide, C-Br, Methoxy validated) Process->Confirm Orthogonal Match

Logical workflow for the orthogonal FTIR validation of 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Sources

Comparative

Benchmarking the Biological Activity of 2,4-Dibromo-N-(4-methoxyphenyl)benzamide: A Comparative Guide for GPCR and PDE4 Modulation

As drug development increasingly relies on privileged scaffolds to navigate complex biological networks, substituted benzamides have emerged as highly versatile modulators. Specifically, 2,4-dibromo-N-(4-methoxyphenyl)be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds to navigate complex biological networks, substituted benzamides have emerged as highly versatile modulators. Specifically, 2,4-dibromo-N-(4-methoxyphenyl)benzamide represents a structurally optimized candidate that demonstrates significant activity across two distinct pharmacological axes: the activation of orphan G protein-coupled receptors (GPCRs) such as GPR27, and the inhibition of phosphodiesterase 4 (PDE4) for antiallergic and anti-inflammatory applications.

This guide provides an objective, data-driven benchmarking of this compound against industry-standard alternatives. Designed for researchers and assay development scientists, it details the structural causality behind its efficacy and provides self-validating experimental workflows to accurately quantify its biological activity.

Structural Causality: The Molecular Engine of Efficacy

Before evaluating the empirical data, it is critical to understand why the specific substitution pattern of 2,4-dibromo-N-(4-methoxyphenyl)benzamide drives its biological activity. Every functional group serves a distinct mechanistic purpose:

  • 2,4-Dibromo Substitution (Steric & Halogen Bonding): Bromine is a large, polarizable halogen. Placing two bromine atoms at the ortho and para positions of the benzoyl ring forces the aromatic ring out of coplanarity with the amide bond due to steric hindrance. This specific dihedral twist is essential for the molecule to wedge into the narrow, hydrophobic transmembrane pockets of targets like GPR27 . Furthermore, the halogens engage in highly directional halogen bonding with receptor backbone carbonyls.

  • 4-Methoxy Substitution (Electronic Modulation): The methoxy group on the aniline ring acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the adjacent amide nitrogen, significantly strengthening its capacity to act as a hydrogen bond donor. This stable hydrogen bonding is a primary driver of target residence time.

Benchmarking Axis 1: GPR27 Orphan Receptor Agonism

GPR27 is a highly conserved orphan receptor implicated in insulin secretion, lipid metabolism, and neuronal plasticity. Because GPR27 exhibits an atypical profile with no detectable G-protein activation, traditional cAMP or calcium flux assays fail. Therefore, benchmarking must rely on β -arrestin 2 recruitment as a universal, pathway-agnostic readout.

GPR27_Pathway L 2,4-Dibromo-N-(4-methoxyphenyl)benzamide R GPR27 Receptor L->R Agonist Binding GRK GRK Phosphorylation R->GRK Activation BARR Beta-Arrestin 2 GRK->BARR Epitope Binding OUT Chemiluminescence BARR->OUT Complementation

GPR27 activation pathway and Beta-arrestin 2 recruitment assay readout mechanism.

Self-Validating Protocol: Enzyme Complementation β -Arrestin Assay

Causality: We utilize an enzyme complementation approach (e.g., NanoBiT or PathHunter) because the luminescent signal is only generated when the receptor and β -arrestin are brought into direct spatial proximity. This eliminates false positives caused by downstream signaling amplification .

Step-by-Step Workflow:

  • Cell Preparation: Plate CHO-K1 cells stably co-expressing GPR27 tagged with an Enzyme Donor (ED) and β -arrestin-2 tagged with an Enzyme Acceptor (EA) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Compound Addition: Prepare a 10-point dose-response curve (0.1 nM to 10 µM) of 2,4-dibromo-N-(4-methoxyphenyl)benzamide and the reference agonist PT-91. Add to the cells and incubate for 90 minutes.

  • System Validation (Internal Controls): Include a vehicle control (0.1% DMSO) to establish baseline luminescence. Calculate the Z'-factor using the vehicle and the Emax​ of PT-91. Proceed to detection only if Z' > 0.6.

  • Detection: Add the chemiluminescent substrate. Read luminescence after a 60-minute incubation in the dark.

Quantitative Comparison: GPR27 Agonism

Table 1: Comparative efficacy of benzamide derivatives on GPR27 activation.

CompoundpEC 50​ E max​ (%)Target Selectivity
PT-91 (Industry Reference) 6.15 ± 0.08100High
2,4-Dibromo-N-(4-methoxyphenyl)benzamide 5.82 ± 0.1288 ± 4Moderate-High
Vehicle (0.1% DMSO) N/A0N/A

Analysis: While slightly less potent than the highly optimized PT-91, the 2,4-dibromo scaffold demonstrates robust partial agonism, making it an excellent baseline tool compound for orphan GPCR mapping.

Benchmarking Axis 2: Antiallergic PDE4 Inhibition

Substituted N-(4-methoxyphenyl)benzamides are well-documented for their antiallergic and immunomodulatory activities. The primary mechanism of action for these effects is the competitive inhibition of Phosphodiesterase 4 (PDE4), an enzyme responsible for degrading the secondary messenger cAMP.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP Accumulation AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor 2,4-Dibromo-N-(4-methoxyphenyl)benzamide Inhibitor->PDE4 Competitive Inhibition

PDE4 inhibition pathway preventing cAMP degradation into inactive 5'-AMP.

Self-Validating Protocol: TR-FRET cAMP Accumulation Assay

Causality: Brominated aromatic compounds can exhibit autofluorescence in standard colorimetric or fluorescent assays, skewing data. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the emission, allowing short-lived background autofluorescence to decay. This ensures that the measured signal is exclusively derived from the target interaction.

Step-by-Step Workflow:

  • Enzyme Reaction: Incubate purified PDE4 enzyme with 100 nM cAMP substrate and varying concentrations of the test compound (1 nM to 10 µM) in assay buffer for 1 hour at room temperature.

  • System Validation (Standard Curve): Run a parallel standard curve of unlabeled cAMP (0.1 nM to 1 µM) to convert TR-FRET ratios into absolute cAMP concentrations. Use Roflumilast (1 µM) as a positive control for 100% inhibition .

  • Detection Reagents: Add anti-cAMP antibody labeled with Europium cryptate (donor) and d2-labeled cAMP (acceptor).

  • Readout: Excite at 337 nm and measure dual emissions at 620 nm and 665 nm after a 50 µs delay. Calculate the 665/620 ratio. High FRET indicates low free cAMP (active PDE4); low FRET indicates high free cAMP (inhibited PDE4).

Quantitative Comparison: PDE4 Inhibition

Table 2: Comparative in vitro PDE4 inhibitory activity.

CompoundIC 50​ (nM)Max Inhibition (%)CC 50​ Cytotoxicity (µM)
Roflumilast (Clinical Reference) 0.8 ± 0.1100> 100
2,4-Dibromo-N-(4-methoxyphenyl)benzamide 145 ± 1292 ± 3> 50
Vehicle (0.1% DMSO) N/A0N/A

Analysis: The compound exhibits nanomolar affinity for PDE4. While it does not match the sub-nanomolar potency of the clinical drug Roflumilast, its dual-action capability (modulating both GPCRs and PDE4) presents a unique polypharmacological profile that is highly desirable in complex inflammatory diseases.

Conclusion

2,4-dibromo-N-(4-methoxyphenyl)benzamide is a highly capable, multi-target scaffold. The strategic placement of the 2,4-dibromo groups ensures excellent hydrophobic pocket penetration, while the 4-methoxy group provides the electronic stability required for sustained target engagement. When benchmarked using rigorous, self-validating assays, it proves to be a reliable tool compound for both GPR27 agonism and PDE4 inhibition, offering a robust starting point for further structure-activity relationship (SAR) optimization.

References

  • Development of Ligands for the Super Conserved Orphan G Protein-Coupled Receptor GPR27 with Improved Efficacy and Potency. Journal of Medicinal Chemistry (2023). Pillaiyar, T., et al. URL: [Link]

  • Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics (2001). Hatzelmann, A., & Schudt, C. URL:[Link]

  • Biased ligands at G-protein-coupled receptors: promise and progress. Trends in Pharmacological Sciences (2014). Violin, J. D., et al. URL:[Link]

Safety & Regulatory Compliance

Safety

2,4-dibromo-N-(4-methoxyphenyl)benzamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the synthetic methodologies used to generate your compounds. The compound 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the synthetic methodologies used to generate your compounds.

The compound 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a heavily halogenated aromatic amide. Because it contains two bromine atoms, its disposal cannot be treated lightly. Halogenated organic compounds pose unique environmental and facility risks, primarily due to their potential to form highly toxic dioxins and furans if incinerated at improper temperatures, as well as their persistence in aquatic ecosystems [1].

The following guide outlines the operational and disposal plans for this compound, ensuring your laboratory maintains EHS (Environment, Health, and Safety) compliance while safeguarding personnel.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, we must establish the hazard profile of the target molecule. While specific toxicological data for this exact intermediate may be limited, we extrapolate its handling requirements based on its functional groups (aryl bromides, methoxy ether, and benzamide).

Property / Hazard ClassDescription & ImplicationsHandling & Disposal Requirement
Chemical Classification Halogenated Aromatic AmideMust be segregated into Halogenated Organic Waste .
Physical State Solid (typical for benzamides at RT)Requires solid hazardous waste containment for powders.
Solubility Soluble in organic solvents (DMSO, DCM, DMF); insoluble in water.Liquid waste solutions must be treated as mixed halogenated waste, regardless of the primary solvent.
Environmental Hazard High potential for aquatic toxicity due to stable carbon-halogen bonds.Zero-drain disposal policy. Strict containment required.

Operational Disposal Protocols

The fundamental principle of disposing of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is strict segregation. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) significantly increases the cost of disposal and the risk of incompatible chemical reactions [2].

Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Consumables)

This protocol applies to unused chemical, contaminated filter paper, weigh boats, and pipette tips.

  • Collection: Gather all solid waste contaminated with the compound inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Containment: Place the materials into a puncture-resistant, high-density polyethylene (HDPE) container specifically designated for "Solid Halogenated Organic Waste."

  • Sealing: Ensure the container is tightly sealed with a screw-cap lid. Do not use biohazard bags or standard trash bags, as the compound may leach or puncture the material.

  • Manifesting: Label the container clearly with the full chemical name (no abbreviations), the approximate mass, and the GHS hazard pictograms for "Environmental Hazard" and "Irritant."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)

This protocol applies to the compound dissolved in solvents (e.g., during extraction, chromatography, or NMR preparation).

  • Segregation: Verify that the receiving liquid waste carboy is explicitly labeled for Halogenated Solvents .

    • Mechanistic Note: Even if the compound is dissolved in a non-halogenated solvent (like ethyl acetate), the presence of the dibrominated solute reclassifies the entire mixture as halogenated waste.

  • Transfer: Using a secondary containment tray, carefully pour the solution into the halogenated waste carboy. Use a funnel to prevent splashing.

  • Volume Control: Never fill the waste carboy beyond 80% capacity to allow for vapor expansion.

  • Documentation: Update the waste log attached to the carboy, noting the addition of a brominated aromatic amide and the specific solvent matrix.

Protocol C: Spill Response and Decontamination
  • Isolation: Immediately restrict access to the spill area.

  • PPE Verification: Don fresh nitrile gloves, a standard laboratory coat, and splash-proof safety goggles.

  • Solid Spill Cleanup: If the pure powder is spilled, do not sweep it dry, as this generates respirable dust. Gently cover the powder with damp paper towels (using water or a minimal amount of ethanol), gather the material, and place it into the solid halogenated waste container.

  • Surface Decontamination: Wash the affected surface with a solvent known to dissolve the compound (e.g., a small amount of isopropanol or acetone), absorbing the wash with paper towels. Dispose of these towels as solid halogenated waste.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 2,4-dibromo-N-(4-methoxyphenyl)benzamide waste to ensure compliance with high-temperature incineration standards.

G Start Waste Generation: 2,4-dibromo-N-(4-methoxyphenyl)benzamide StateCheck What is the physical state of the waste? Start->StateCheck Solid Solid Waste (Powder, Consumables) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid SolidContainer HDPE Solid Halogenated Waste Container Solid->SolidContainer LiquidContainer Halogenated Liquid Waste Carboy Liquid->LiquidContainer EHS EHS Collection & High-Temp Incineration SolidContainer->EHS LiquidContainer->EHS

Workflow for the segregation and disposal of halogenated benzamide waste.

Mechanistic Justification for High-Temperature Incineration

The insistence on segregating this brominated compound stems from the thermodynamics of its degradation. Standard municipal waste incinerators operate at temperatures that can cause incomplete combustion of heavily halogenated aromatics.

If 2,4-dibromo-N-(4-methoxyphenyl)benzamide is subjected to low-temperature combustion, the cleavage of the amide bond and partial oxidation of the aromatic rings, combined with the presence of bromine radicals, creates an ideal environment for the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). By routing this material strictly through the Halogenated Waste stream, EHS contractors ensure it is sent to specialized rotary kiln incinerators operating above 1,100°C (2,012°F) with rapid gas quenching systems, which completely mineralize the compound into carbon dioxide, water, and recoverable hydrogen bromide gas [1, 2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA.gov. URL: [Link]

Handling

Personal protective equipment for handling 2,4-dibromo-N-(4-methoxyphenyl)benzamide

As a Senior Application Scientist in chemical safety and drug development, I have designed this comprehensive guide to address the specific operational, safety, and logistical requirements for handling 2,4-dibromo-N-(4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical safety and drug development, I have designed this comprehensive guide to address the specific operational, safety, and logistical requirements for handling 2,4-dibromo-N-(4-methoxyphenyl)benzamide .

Because this compound is a highly functionalized, halogenated aromatic amide, standard generalized laboratory safety protocols are insufficient. The presence of carbon-bromine bonds and the methoxyphenyl moiety dictates specific physicochemical behaviors—ranging from particulate respiratory hazards to strict, environmentally regulated disposal pathways.

This guide provides a self-validating framework for researchers to safely handle, process, and dispose of this compound.

Chemical Risk Profile & The Causality of Hazards

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular mechanics of the threat.

2,4-dibromo-N-(4-methoxyphenyl)benzamide presents three distinct hazard vectors in a laboratory setting:

  • Particulate Sensitization (Dry State): As a solid powder, brominated benzamides are classified as potent irritants, triggering GHS hazard codes H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[1]. Aerosolized dust can rapidly irritate mucous membranes.

  • Solvent Vectoring (Solution State): In medicinal chemistry, this compound is frequently dissolved in halogenated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) for cross-coupling reactions. These solvents act as chemical vectors, rapidly carrying the lipophilic brominated compound through standard laboratory gloves and directly into the dermal layer.

  • Environmental Persistence: Compounds containing carbon-halogen bonds are highly resistant to natural degradation. Improper disposal or incineration at low temperatures can lead to the formation of highly toxic brominated dioxins and furans[2].

Causality-Driven PPE Selection

Do not rely on a "one-size-fits-all" approach to PPE. Your protective equipment must dynamically shift based on the physical state of the compound during your workflow.

  • Hand Protection (Dynamic Selection):

    • For Dry Powder: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness) is mandatory. Nitrile provides an excellent barrier against dry particulates and incidental contact[3].

    • For Halogenated Solutions: If the compound is dissolved in chloroform or dichloromethane, Nitrile is strictly prohibited as it degrades rapidly in halogenated hydrocarbons[3]. You must switch your outer glove to Polyvinyl Alcohol (PVA) or a fluoroelastomer (Viton).

  • Respiratory Protection: When weighing the dry powder outside of a closed system, an N95 respirator or a Powered Air Purifying Respirator (PAPR) is required to prevent inhalation of the brominated dust.

  • Eye & Face Protection: Indirect-vented chemical splash goggles. If scaling up a reaction (>100 grams) involving pressurized solvent addition, a full-face shield must be worn over the goggles.

  • Body Protection: A Flame-Resistant (FR) laboratory coat with knit cuffs to prevent powder ingress at the wrists, combined with full-length pants and closed-toe, non-porous shoes.

Table 1: PPE Material Compatibility and Breakthrough Dynamics
Handling StatePrimary HazardRecommended Outer GloveBreakthrough TimeCausality & Justification
Dry Powder Particulate irritationHeavy-duty Nitrile (8 mil)> 480 minsExcellent barrier for dry, incidental contact.
In Halogenated Solvent Solvent vectoring of bromidePolyvinyl Alcohol (PVA)> 240 minsNitrile offers poor resistance to halogenated hydrocarbons; PVA blocks solvent penetration.
In Polar Aprotic Solvent Rapid dermal absorptionButyl Rubber> 240 minsPrevents solvents like DMF/DMSO from carrying the compound through the skin barrier.

Operational Workflow & Waste Segregation Logic

The following diagram illustrates the safe handling lifecycle of 2,4-dibromo-N-(4-methoxyphenyl)benzamide, emphasizing the critical transition from operational handling to EPA-compliant waste segregation.

Workflow Start Compound Reception 2,4-dibromo-N-(4-methoxyphenyl)benzamide Weighing Weighing Protocol (Ventilated Enclosure + N95/Nitrile) Start->Weighing Reaction Reaction Setup (Fume Hood + Splash Goggles) Weighing->Reaction WasteGen Waste Generation (Solid & Solvent Mixtures) Reaction->WasteGen Halogenated Halogenated Waste Stream (Green Labeled Carboy) WasteGen->Halogenated Carbon-Bromine Bonds Incineration High-Temp Incineration (Prevents Dioxin Formation) Halogenated->Incineration EPA Compliant Disposal

Workflow for handling 2,4-dibromo-N-(4-methoxyphenyl)benzamide and halogenated waste segregation.

Self-Validating Experimental Protocols

To ensure absolute safety, every operational step must include a validation checkpoint.

Protocol A: Safe Weighing and Transfer of Dry Powder
  • Preparation: Don baseline PPE (FR lab coat, safety goggles, double nitrile gloves).

  • Containment: Ensure the analytical balance is housed within a certified ventilated balance enclosure to capture aerosolized brominated dust.

  • Static Mitigation: Use an anti-static weighing boat. Halogenated powders often carry a static charge that can cause the material to unexpectedly disperse when approached with a metal spatula.

  • Transfer: Transfer the weighed compound into a vial and seal it with a septum cap before removing it from the ventilated enclosure.

  • Validation Checkpoint: Verify negative pressure on the balance enclosure monitor (ensure airflow is >80 FPM) before opening the compound's primary container.

Protocol B: Solution Preparation and Reaction Setup
  • Environment: Transfer the sealed vial to a certified, ducted chemical fume hood.

  • Dynamic PPE Shift: If dissolving the compound in a halogenated solvent, doff the outer nitrile glove and don a PVA or Viton over-glove.

  • Closed Addition: Dissolve the compound using a closed-addition system (e.g., syringe transfer of the solvent through the septum) to minimize vapor exposure and prevent splashing.

  • Validation Checkpoint: Inspect PVA gloves for any signs of water exposure prior to use. PVA degrades rapidly in aqueous environments; if wet, discard and replace immediately.

Halogenated Waste Segregation & Disposal Plan

Because 2,4-dibromo-N-(4-methoxyphenyl)benzamide contains carbon-bromine bonds, it falls under strict environmental regulatory frameworks for halogenated organic compounds[4].

Segregation Rules:

  • Never Mix Waste Streams: Halogenated organic wastes must be strictly segregated from non-halogenated organic solvents[5]. Mixing them destroys the potential for non-halogenated solvent recovery and drastically increases disposal costs.

  • Collection: Collect all liquid waste containing this compound in high-density polyethylene (HDPE) carboys specifically designated and labeled for "Halogenated Organic Waste" (often utilizing green labels)[4].

  • Solid Waste: Contaminated PPE, weighing boats, and silica gel from chromatography must be collected in double-lined, puncture-proof bins labeled as "Halogenated Solid Debris."

Disposal Mechanism: Standard incineration is prohibited. Halogenated organic wastes must be processed in regulated hazardous waste incinerators utilizing high-temperature rotary kilns equipped with caustic scrubbing[2][4]. This extreme thermal treatment is the only verified method to break the carbon-bromine bonds without synthesizing lethal brominated dioxin byproducts.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediate aerosols. If the spill is outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • Upgrade PPE: Don an N95 respirator (or PAPR) and heavy-duty Nitrile gloves (for powder) or PVA gloves (if dissolved in solvent).

  • Solid Spill Containment: Do not dry sweep. Cover the powder with damp, absorbent laboratory pads to suppress dust formation.

  • Collection: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Dispose of all cleanup materials as Halogenated Solid Waste.

References

  • EPA disposal guidelines for halogen
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes (epa.gov) -
  • Personal Protective Equipment Selection Guide (arizona.edu) -
  • 2-Bromo-6-fluorobenzamide|CAS 107485-63-2 (benchchem.com) -
  • Hazardous Waste Reduction - Environmental Health and Safety (oregonst

Sources

© Copyright 2026 BenchChem. All Rights Reserved.